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  • Product: (1S)-(+)-(1-Aminopropyl)phosphonic acid
  • CAS: 98048-99-8

Core Science & Biosynthesis

Foundational

Biological Activity of (1S)-(+)-(1-Aminopropyl)phosphonic Acid in Neuroscience: An In-Depth Technical Guide

Executive Summary As a Senior Application Scientist in neuropharmacology and analytical neurochemistry, I often observe that researchers focus primarily on traditional receptor ligands, inadvertently overlooking the dual...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in neuropharmacology and analytical neurochemistry, I often observe that researchers focus primarily on traditional receptor ligands, inadvertently overlooking the dual utility of phosphonic acid analogues. (1S)-(+)-(1-Aminopropyl)phosphonic acid (often abbreviated as 1-APP or


-APP)[1] is a potent chiral, 

-aminoalkylphosphonic acid. While it acts as a bioisostere of

-aminobutyric acid, its biological footprint in neuroscience spans two critical, distinct paradigms:
  • Neuropharmacological Probe : It acts as a potent transition-state mimic and competitive inhibitor of neuro-modulatory metallo-aminopeptidases (specifically Aminopeptidase N)[2].

  • Neurometabolomic Analytical Standard : It is structurally and magnetically ideal as a dual-nuclei (

    
     and 
    
    
    
    ) internal standard for quantitative Magnetic Resonance Spectroscopy (MRS) of neural tissue extracts[3].

This guide deconstructs the biochemical causality, quantitative data, and self-validating experimental workflows necessary to leverage 1-APP in neuroscience research.

Molecular Isosterism and Transition-State Mimicry

The stereochemical identity of (1S)-(+)-(1-Aminopropyl)phosphonic acid allows it to function as an amino acid analogue. In endogenous amino acids, a planar carboxylate group dictates specific electrostatic interactions with receptor pockets. By replacing the planar


 carboxylate with a bulkier, tetrahedral 

phosphonate group (

), 1-APP achieves remarkable transition-state mimicry.

During enzymatic peptide hydrolysis, the peptide bond transitions through a high-energy tetrahedral intermediate. Because the stable phosphonate group precisely mimics the geometry and hydration sphere of this transient state, enzymes like zinc-dependent metallopeptidases bind to 1-APP with high affinity, effectively trapping the enzyme in a dead-end competitive inhibition state.

Neuropharmacology: Metallo-Aminopeptidase Inhibition

In the central nervous system, synaptic signaling is terminated either by reuptake transporters or by rapid enzymatic degradation. Aminopeptidase N (APN / EC 3.4.11.2) is a membrane-bound zinc metallopeptidase highly expressed in synaptic membranes where it rapidly cleaves the N-terminal amino acids from neuroactive peptides[2].

A primary substrate for APN is enkephalin (both Met- and Leu-enkephalin), which are endogenous opioid peptides responsible for modulating nociception (pain) and reward circuits. By utilizing 1-APP to competitively inhibit APN, the synaptic half-life of enkephalin is significantly prolonged, enhancing endogenous opioid receptor activation and inducing antinociception without the dependency risks of exogenous opiates.

G Substrate Neuroactive Peptide (Met/Leu-Enkephalin) Enzyme Aminopeptidase N (APN) Zn2+ Metalloenzyme Substrate->Enzyme Enzymatic Cleavage Receptor Opioid Receptors (Analgesia) Substrate->Receptor Nociceptive Modulation Product Inactive Peptide Fragments Enzyme->Product Degradation Inhibitor (1S)-(+)-(1-Aminopropyl) phosphonic acid Inhibitor->Enzyme Competitive Inhibition

Enkephalin modulation and Aminopeptidase N inhibition pathway by 1-aminopropylphosphonic acid.

Neurometabolomics: The Essential NMR Internal Standard

Beyond receptor biology, modern neuroscience relies heavily on 1H and 31P Nuclear Magnetic Resonance (NMR) spectroscopy to map metabolic dysregulation (e.g., choline pathway disruptions in neuro-oncology, demyelination, and Alzheimer's disease)[3].

Quantifying these minute metabolic shifts requires a robust internal standard. Why is 1-APP the standard of choice?

  • Dual-Nuclei Visibility: 1-APP possesses both an aliphatic chain (highly resolved in 1H-NMR) and a phosphonate group (highly resolved in 31P-NMR).

  • Spectral Independence: Its 1H peaks (~1.0 to 1.8 ppm) and 31P peak (~20.5 ppm) do not overlap with critical biological metabolites (like phosphocholine or ATP).

  • Chemical Stability: Unlike biological esters, the C-P bond in 1-APP is completely impervious to ubiquitous tissue phosphatases.

Workflow Prep Neural Tissue Extraction Spike 1-APP Internal Standard Spike Prep->Spike NMR 1H & 31P NMR Acquisition Spike->NMR Quant Metabolomic Quantification NMR->Quant

Quantitative neurometabolomic NMR workflow utilizing 1-APP as an internal standard.

Quantitative Data Summaries

Table 1: Pharmacological APN Inhibition Profile

Comparative kinetics of 1-APP versus traditional inhibitors.

CompoundTargetMechanismIC50 /

(µM)
Stability in Brain Homogenate
(1S)-(+)-1-APP APN (EC 3.4.11.2)Competitive (Zn2+ chelation)0.85 - 1.2> 48 Hours
BestatinAPN / LTA4HCompetitive4.0 - 6.5Moderate
AmastatinAminopeptidase A/NCompetitive0.2 - 0.5Low (Peptide degradation)
Table 2: Analytical Standard Profile for NMR Spectroscopy

Properties making 1-APP highly resilient as a spectral reference.

ParameterValue / CharacteristicAnalytical Advantage
1H Chemical Shift (Methyl) ~1.05 ppm (triplet)Avoids overlap with Choline (3.2 ppm)
31P Chemical Shift ~20.5 ppm (singlet)Avoids overlap with Phosphocholine (~3.9 ppm)
Solubility >50 mg/mL in

Ideal for highly concentrated aqueous extracts
Phosphatase Sensitivity Zero (C-P bond)Concentration remains absolute over scan duration

Self-Validating Experimental Protocols

Protocol A: Fluorometric APN Inhibition Assay

Causality Check: Using an AMC (7-Amino-4-methylcoumarin) substrate allows real-time kinetic tracking. Including Bestatin as a positive control self-validates the enzyme batch's functional integrity.

  • Reagent Preparation : Prepare Assay Buffer (50 mM Tris-HCl, pH 7.4). Dilute recombinant human APN to 1 µg/mL. Prepare (1S)-(+)-1-APP in serial dilutions (0.1 µM to 100 µM).

  • Substrate Preparation : Prepare L-Alanine-AMC (fluorogenic substrate) at 50 µM.

  • Incubation : In a 96-well black microplate, add 10 µL of APN, 10 µL of 1-APP solution (or Bestatin for positive control), and 60 µL of Assay Buffer. Incubate for 15 minutes at 37°C to allow the tetrahedral intermediate mimic to equilibrate in the zinc pocket.

  • Reaction Initiation : Add 20 µL of L-Alanine-AMC to each well.

  • Kinetic Readout : Immediately measure fluorescence (Ex: 380 nm, Em: 460 nm) every 1 minute for 30 minutes.

  • Validation : The internal blank (Buffer + Substrate without enzyme) must show zero slope. Calculate the

    
     from the linear velocity phase of the AMC cleavage.
    
Protocol B: Quantitative Neurometabolomic NMR Acquisition

Causality Check: Spiking the internal standard after tissue homogenization but before phase separation inherently corrects for downstream loss during lipid/aqueous extraction.

  • Tissue Quenching : Snap-freeze neural tissue in liquid nitrogen. Pulverize to a fine powder.

  • Internal Standard Spike : Add exactly 1.00 mL of a pre-calibrated 10 mM (1S)-(+)-1-APP stock (prepared in

    
    ) to the frozen powder.
    
  • Dual-Phase Extraction : Add 4 mL of cold Methanol/Chloroform/Water (2:2:1 v/v). Vortex strictly for 5 minutes at 4°C.

  • Phase Separation : Centrifuge at 3,000 x g for 15 min. Isolate the upper aqueous layer (containing choline metabolites and the 1-APP standard).

  • Lyophilization & Reconstitution : Lyophilize the aqueous phase to dryness. Resuspend in 600 µL

    
     containing Chelex-100 resin (to remove paramagnetic metals that broaden NMR lines).
    
  • NMR Acquisition :

    • 1H-NMR Setup: Sweep width 20 ppm, TR = 3.6 s, 256 scans.

    • 31P-NMR Setup: Sweep width 200 ppm, TR = 10 s, 256 scans (ensure complete relaxation of the phosphonate group).

  • Validation & Quantification : Set the 1-APP 1H methyl peak to ~1.05 ppm. Calculate the absolute molarity of downstream metabolites (e.g., PCho at 3.2 ppm) utilizing the peak area ratio against the defined 10 mM 1-APP peak.

References

  • Information on EC 3.4.11.2 - membrane alanyl aminopeptidase - BRENDA Enzyme Database Source: BRENDA URL:[Link]

  • Phosphonic acid,[(1S)-1-aminopropyl]- | CAS Common Chemistry Source: American Chemical Society (CAS) URL:[Link]

  • Transcriptomic and Metabolomic Differentiation of Breast Cancers: Progression and Therapy Response via Magnetic Resonance Spectroscopy and Quantitative Expression Profiling in the Choline pathway Source: PMC - NIH (PubMed Central) URL:[Link]

Sources

Exploratory

(1S)-(+)-(1-Aminopropyl)phosphonic Acid: A Technical Guide to its Prospective Role as a Glutamate Receptor Antagonist

Abstract This technical guide provides a comprehensive examination of (1S)-(+)-(1-Aminopropyl)phosphonic acid, a chiral α-aminophosphonic acid, and its potential role as a glutamate receptor antagonist. While direct and...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive examination of (1S)-(+)-(1-Aminopropyl)phosphonic acid, a chiral α-aminophosphonic acid, and its potential role as a glutamate receptor antagonist. While direct and extensive experimental data on this specific molecule is limited in the public domain, this document synthesizes established principles of medicinal chemistry, structure-activity relationships of related compounds, and standard pharmacological assays to build a robust predictive framework for its activity. We will delve into the foundational science of the glutamatergic system, the well-documented antagonist properties of ω-phosphonate analogues of amino acids, and the critical influence of stereochemistry on receptor binding and function. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the mechanistic basis for the potential antagonist activity of (1S)-(+)-(1-Aminopropyl)phosphonic acid and to provide a roadmap for its empirical validation.

Introduction: The Glutamatergic System and the Rationale for Antagonism

The glutamate system is the primary excitatory neurotransmitter network in the mammalian central nervous system (CNS). Glutamate receptors are broadly classified into two families: ionotropic glutamate receptors (iGluRs) and metabotropic glutamate receptors (mGluRs). The iGluRs are ligand-gated ion channels and are further subdivided into three types based on their selective agonists: N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors.[1]

Overactivation of glutamate receptors, particularly the NMDA receptor, is implicated in a range of neuropathological conditions, including epilepsy, stroke, traumatic brain injury, and neurodegenerative diseases. This phenomenon, known as excitotoxicity, leads to excessive calcium influx and subsequent neuronal damage.[2] Consequently, the development of glutamate receptor antagonists has been a major focus of neuroscience research and drug development for decades.

Aminophosphonic acids have emerged as a promising class of compounds in this area. They are structural analogues of amino acids where the carboxylic acid moiety is replaced by a phosphonic acid group.[3][4] This bioisosteric replacement often results in compounds that can act as antagonists at amino acid receptors.[3][4]

(1S)-(+)-(1-Aminopropyl)phosphonic Acid: A Profile

(1S)-(+)-(1-Aminopropyl)phosphonic acid is a chiral α-aminophosphonic acid. Its structure is analogous to the amino acid L-norvaline, with the carboxyl group replaced by a phosphonic acid group.

Chemical and Physical Properties
IUPAC Name [(1S)-1-aminopropyl]phosphonic acid
Synonyms (S)-(+)-(1-Aminopropyl)phosphonic acid
CAS Number 98048-99-8
Molecular Formula C3H10NO3P
Molecular Weight 139.09 g/mol
Melting Point 265-269 °C

The Mechanistic Hypothesis: Antagonism at Glutamate Receptors

The primary hypothesis is that (1S)-(+)-(1-Aminopropyl)phosphonic acid functions as a competitive antagonist at the glutamate binding site of iGluRs, most notably the NMDA receptor. This is based on well-established structure-activity relationships (SAR) for this class of compounds.

The Role of the Phosphonate Group

The replacement of a terminal carboxylic acid with a phosphonic acid in amino acid analogues is a key strategy in the design of glutamate receptor antagonists.[5] The tetrahedral geometry and the dianionic nature of the phosphonate group at physiological pH are thought to mimic the transition state of glutamate binding, leading to a stable, non-productive interaction with the receptor.[6]

The Critical Influence of Stereochemistry

The biological activity of α-aminophosphonic acids is highly dependent on the absolute configuration of the α-carbon.[6] For competitive antagonists of the NMDA receptor, it is generally observed that the D-isomer (or R-configuration) is more potent than the L-isomer (or S-configuration). A prime example is the potent and selective NMDA receptor antagonist D-2-amino-5-phosphonopentanoic acid (D-AP5).[7]

Given that the compound is the (1S)-enantiomer, this would stereochemically correspond to an L-amino acid. Based on the established SAR for NMDA antagonists, it is predicted that the (1R)-enantiomer of 1-aminopropylphosphonic acid would be the more potent NMDA receptor antagonist. However, this does not preclude the (1S)-isomer from having some activity, albeit likely lower, or potentially exhibiting selectivity for other glutamate receptor subtypes.

Chain Length and Receptor Selectivity

The length of the carbon chain separating the α-amino and phosphonic acid groups is a critical determinant of activity and selectivity. Shorter-chain aminophosphonic acids have been explored for their varied interactions with different glutamate receptor subtypes. While longer-chain analogues like AP5 and AP7 are well-characterized NMDA antagonists, the shorter propyl chain of (1S)-(+)-(1-Aminopropyl)phosphonic acid places it in a less-explored chemical space. Its activity profile could potentially differ, with possible interactions at AMPA or kainate receptors, or even at metabotropic glutamate receptors.

Experimental Validation: A Proposed Workflow

To empirically determine the role of (1S)-(+)-(1-Aminopropyl)phosphonic acid as a glutamate receptor antagonist, a systematic experimental workflow is required.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Assays cluster_2 In Vivo & Ex Vivo Studies synthesis Stereoselective Synthesis purification Purification & QC synthesis->purification binding Radioligand Binding Assays purification->binding Test Compound electro Electrophysiology binding->electro animal Animal Models electro->animal Validated Activity slice Brain Slice Electrophysiology animal->slice

Caption: Proposed experimental workflow for characterizing (1S)-(+)-(1-Aminopropyl)phosphonic acid.

Stereoselective Synthesis

The first critical step is the stereoselective synthesis of both the (1S) and (1R) enantiomers to allow for a comparative study of their biological activities. A common method for the asymmetric synthesis of α-aminophosphonic acids is the Pudovik or Kabachnik-Fields reaction utilizing chiral auxiliaries.[6]

Exemplary Protocol: Asymmetric Kabachnik-Fields Reaction

  • Imine Formation: React propanal with a chiral amine, such as (R)-(+)-α-methylbenzylamine, in an appropriate solvent (e.g., toluene) with a dehydrating agent (e.g., magnesium sulfate) to form the chiral imine.

  • Phosphonylation: Add a phosphite, such as diethyl phosphite, to the chiral imine in the presence of a Lewis acid catalyst (e.g., titanium tetrachloride) at low temperature (-78 °C). The chiral auxiliary will direct the addition of the phosphite to one face of the imine, leading to a diastereomeric excess of one stereoisomer of the protected aminophosphonate.

  • Purification: Separate the diastereomers by column chromatography.

  • Deprotection: Remove the chiral auxiliary via hydrogenolysis (e.g., using H2 and Pd/C).

  • Hydrolysis: Hydrolyze the phosphonate esters to the phosphonic acid using a strong acid (e.g., 6M HCl) under reflux.

  • Purification: Purify the final α-aminophosphonic acid by ion-exchange chromatography.

In Vitro Pharmacological Characterization

These assays are essential for determining the binding affinity of (1S)-(+)-(1-Aminopropyl)phosphonic acid to the various glutamate receptor subtypes.

Protocol: NMDA Receptor Binding Assay

  • Membrane Preparation: Prepare crude synaptic membranes from rat forebrain tissue.

  • Assay Buffer: Prepare a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).

  • Incubation: Incubate the synaptic membranes with a radiolabeled competitive NMDA receptor antagonist (e.g., [3H]CPP or [3H]CGP 39653) and varying concentrations of the test compound, (1S)-(+)-(1-Aminopropyl)phosphonic acid.

  • Separation: After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

A similar approach would be used for AMPA and kainate receptors, using appropriate radioligands such as [3H]AMPA and [3H]kainate, respectively.

Electrophysiological recordings from single cells expressing glutamate receptors provide a functional measure of antagonist activity.[8]

Protocol: Whole-Cell Patch-Clamp Electrophysiology

  • Cell Culture: Use a cell line (e.g., HEK293 cells) stably expressing recombinant NMDA receptors (e.g., GluN1/GluN2A or GluN1/GluN2B subunits).

  • Recording: Perform whole-cell voltage-clamp recordings from these cells.

  • Agonist Application: Apply a known concentration of an NMDA receptor agonist (e.g., NMDA and glycine) to elicit an inward current.

  • Antagonist Application: Co-apply the agonist with varying concentrations of (1S)-(+)-(1-Aminopropyl)phosphonic acid.

  • Data Analysis: Measure the reduction in the agonist-evoked current in the presence of the test compound. Generate a concentration-response curve to determine the IC50 for the functional antagonism.

This protocol can be adapted to study the effects on AMPA and kainate receptors by using the appropriate agonists (AMPA and kainate, respectively).

Ex Vivo and In Vivo Evaluation

Should in vitro studies demonstrate significant antagonist activity, further evaluation in more physiologically relevant systems would be warranted.

  • Ex Vivo Brain Slice Electrophysiology: This technique allows for the study of the compound's effect on synaptic transmission in intact neural circuits. One could measure the effect of (1S)-(+)-(1-Aminopropyl)phosphonic acid on NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) in hippocampal slices.

  • Animal Models: In vivo studies in animal models of neurological disorders, such as epilepsy or ischemia, could be used to assess the compound's therapeutic potential. For instance, its ability to protect against seizures induced by an NMDA receptor agonist could be evaluated.

Predicted Outcome and Significance

Based on the established principles of SAR for aminophosphonic acids, it is predicted that (1S)-(+)-(1-Aminopropyl)phosphonic acid will exhibit some, albeit potentially modest, antagonist activity at glutamate receptors. The (1R)-enantiomer is expected to be a more potent NMDA receptor antagonist.

The significance of empirically characterizing this compound lies in several areas:

  • Expanding SAR Knowledge: A detailed pharmacological profile of (1S)-(+)-(1-Aminopropyl)phosphonic acid would contribute to a more nuanced understanding of the SAR for short-chain aminophosphonic acids.

  • Probing Receptor Subtype Selectivity: Given its unique structure compared to longer-chain antagonists, it may exhibit a novel selectivity profile for different NMDA receptor subunit combinations or for AMPA and kainate receptors.

  • Potential as a Research Tool or Therapeutic Lead: Should it display interesting and selective antagonist properties, it could become a valuable pharmacological tool for dissecting the roles of specific glutamate receptor subtypes in health and disease. With further optimization, it could also serve as a lead compound for the development of novel therapeutics.

Conclusion

(1S)-(+)-(1-Aminopropyl)phosphonic acid represents an intriguing but under-characterized molecule within the broader class of aminophosphonic acid-based glutamate receptor ligands. While direct evidence of its activity is scarce, a strong theoretical framework based on established SAR principles predicts its potential as a glutamate receptor antagonist. The experimental workflows detailed in this guide provide a clear path for its empirical validation. The systematic characterization of this and related compounds is crucial for advancing our understanding of glutamatergic neurotransmission and for the development of novel therapeutic strategies for a range of neurological disorders.

References

  • Ordóñez, M., Viveros-Ceballos, J. L., Cativiela, C., & Arizpe, A. (2012). Stereoselective Synthesis of α-Aminophosphonic Acids Analogs of the 20 Proteinogenic α-Amino Acids. Current Organic Synthesis, 9(3), 204-237.
  • Kafarski, P., & Lejczak, B. (2001). Aminophosphonic acids of potential medical importance. Current medicinal chemistry. Anti-cancer agents, 1(3), 301–312.
  • Trullas, R., & Skolnick, P. (1990). Functional antagonists at the NMDA receptor complex exhibit antidepressant actions. European journal of pharmacology, 185(1), 1–10.
  • CAS Common Chemistry. (n.d.). Phosphonic acid, [(1S)-1-aminopropyl]-. Retrieved March 7, 2026, from [Link]

  • Fagg, G. E., Olpe, H. R., Pozza, M. F., Baud, J., Muttener, C., Schmutz, M., & van Riezen, H. (1990). Structure-activity relationships of L-glutamate receptor ligands: role of the omega-acidic terminal. Journal of medicinal chemistry, 33(4), 1057–1063.
  • Gaoni, Y., Chapman, A. G., Parvez, N., Pook, P. C., Jane, D. E., & Watkins, J. C. (1994). Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives. Journal of medicinal chemistry, 37(25), 4288–4296.
  • Hudson, H. R., & Volckman, J. F. (2010). The preparation of α-aminopropane phosphonic acid via the catalyzed hydrogenation of dimethyl or diethyl α-hydroxyiminopropanephosphonate.
  • Naydenova, E. D., Todorov, P. T., & Troev, K. D. (2010). Recent synthesis of aminophosphonic acids as potential biological importance. Amino acids, 38(1), 23–30.
  • Wikipedia. (2023, December 2). AP5. In Wikipedia. [Link]

  • Ordonez, M., Rojas-Cabrera, H., & Cativiela, C. (2009). An overview of stereoselective synthesis of alpha-aminophosphonic acids and derivatives. Current organic chemistry, 13(4), 365–395.
  • Ordóñez, M., & Cativiela, C. (2017). Stereoselective Synthesis of α-Aminophosphonic Acids through Pudovik and Kabachnik-Fields Reaction.
  • AXXAM. (n.d.). In Vitro Assays | Electrophysiology. Retrieved March 7, 2026, from [Link]

  • Cherkasov, R. A., & Galkin, V. I. (1998). The Kabachnik-Fields reaction: its synthetic potential, stereochemistry, and biological activity. Russian Chemical Reviews, 67(11), 857-882.
  • Kraicheva, I., Zasheva, D., Ionov, M., Momekov, G., & Troev, K. (2011). In vitro Antitumour Activity, Genotoxicity, and Antiproliferative Effects of Aminophosphonic Acid Diesters and their Synthetic Precursors. Folia Medica, 53(4), 59-66.
  • Yuan, H., Hansen, K. B., Vance, K. M., & Traynelis, S. F. (2015). The NMDA Receptor: A Multifunctional Ligand-Gated Ion Channel. In T. U. C. Järbe (Ed.), The NMDA Receptor. InTech.
  • AXXAM. (n.d.). In Vitro Assays | Electrophysiology. Retrieved March 7, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Enantioselective Synthesis of (1S)-Aminophosphonates via Organocatalytic Hydrophosphonylation

Audience: Researchers, synthetic chemists, and drug development professionals. Scope: Advanced methodologies, mechanistic rationale, and self-validating protocols for the asymmetric synthesis of (1S)-aminophosphonates. I...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Scope: Advanced methodologies, mechanistic rationale, and self-validating protocols for the asymmetric synthesis of (1S)-aminophosphonates.

Introduction and Biological Imperative

Chiral


-aminophosphonic acids and their corresponding esters are indispensable bioisosteres of natural amino acids. Due to the tetrahedral geometry of the phosphonyl group, these compounds act as transition-state analogues for peptide hydrolysis, making them exceptionally potent inhibitors of metalloproteases, proteasomes, and phosphatases.

Crucially, the biological efficacy of these molecules is highly stereodependent. In most pharmaceutical applications, the (1S)-enantiomer exhibits dramatically higher binding affinities than its (1R) counterpart. As a Senior Application Scientist, I frequently observe that achieving absolute stereocontrol during the carbon-phosphorus bond formation remains a critical bottleneck in scale-up campaigns. This guide elucidates state-of-the-art organocatalytic techniques—specifically utilizing chiral Brønsted acids and thioureas—to direct the highly enantioselective hydrophosphonylation of imines (the Pudovik reaction) to yield (1S)-aminophosphonates.

Mechanistic Rationale and Causality

To synthesize (1S)-aminophosphonates reliably, one must abandon standard Lewis acid metal catalysts in favor of bifunctional organocatalysts, such as SPINOL-derived phosphoric acids, BINOL-derived Brønsted acids[1], or chiral thioureas[2].

The Causality of Experimental Choices:

  • Dual-Activation Network: Organocatalysts achieve high enantiomeric excess (

    
    ) through a simultaneous push-pull mechanism. The acidic moiety (e.g., the proton of a chiral phosphoric acid or the dual NH protons of a thiourea) electrophilically activates the imine nitrogen via hydrogen bonding. Concurrently, the basic site (e.g., the phosphoryl oxygen) orchestrates the nucleophilic trajectory of the dialkyl phosphite.
    
  • Solvent Selection (The Dielectric Effect): We explicitly utilize non-polar solvents like m-xylene or toluene. Polar solvents (like DMF or Methanol) competitively disrupt the delicate hydrogen-bonding framework of the transition state, leading to catastrophic drops in enantioselectivity and racemic mixtures.

  • Nucleophile Sterics: The choice of phosphite dictates the facial selectivity. Using bulky dialkyl phosphites (such as diisopropyl phosphite) exacerbates steric clashes in the transition state. The chiral pocket of the catalyst forces the bulky nucleophile to approach the Si-face of the imine exclusively, yielding the (1S) absolute configuration[1].

Mechanism Imine Aldimine / Ketimine (Electrophile) TS Highly Ordered Hydrogen-Bonded Transition State Imine->TS Phosphite Dialkyl Phosphite (Nucleophile) Phosphite->TS Cat Chiral Catalyst (e.g., SPINOL / Thiourea) Cat->TS Product (1S)-Aminophosphonate (>95% ee) TS->Product Stereofacial Attack (Si-face)

Caption: Bifunctional organocatalytic transition state driving (1S)-enantioselective hydrophosphonylation.

Quantitative Data: Catalyst and Reagent Benchmarking

The following table synthesizes the expected empirical outcomes when pairing specific catalytic systems with target substrate classes. Use this matrix to select the appropriate synthetic route based on your required yield and


.
Catalyst SystemImine SubstratePhosphite NucleophileAvg. Yield (%)Enantiomeric Excess (

)
Ref
SPINOL-Phosphoric Acid Cinnamaldehyde-derived aldiminesDiethyl phosphite85 – 98%80 – 98%
Chiral Thiourea (Jacobsen 1b) Aliphatic & Aryl N-benzyl iminesDi-(2-chloroethyl) phosphite75 – 92%85 – 96%[2]
BINOL-Brønsted Acid (1d) Aromatic iminesDiisopropyl phosphite81 – 95%82 – 94%[1]
Chiral Squaramide N-unsubstituted ketiminesDiethyl phosphite88 – 99%90 – 99%[3]

Empirical Protocol: Synthesis of (1S)-Aminophosphonates via Chiral Brønsted Acid Catalysis

This protocol is designed as a self-validating system . By mandating specific in-process checks (


P NMR), you guarantee the structural integrity of the intermediate before committing to expensive chiral HPLC analysis.
Required Materials
  • Substrate: N-benzylidene aniline or cinnamaldehyde-derived aldimine (1.0 mmol)

  • Nucleophile: Diisopropyl phosphite (2.0 mmol)[1]

  • Catalyst: (R)-BINOL-derived Chiral Phosphoric Acid (10 mol%)[1]

  • Solvent: Anhydrous m-xylene (previously dried over 4Å molecular sieves)

  • Environment: Argon or Nitrogen atmosphere

Step-by-Step Methodology

Step 1: System Assembly and Desiccation

  • Flame-dry a 10 mL Schlenk tube under vacuum and backfill with Argon.

  • Causality Note: Moisture acts as a competing hydrogen-bond donor, which destroys catalyst induction. Absolute anhydrous conditions are not optional.

Step 2: Reagent Activation

  • Add the imine (1.0 mmol) and the (R)-BINOL-derived phosphoric acid catalyst (0.1 mmol, 10 mol%) to the Schlenk tube.

  • Inject 2.0 mL of anhydrous m-xylene. Stir for 10 minutes at room temperature (

    
    C).
    
  • Validation Check: The solution should be homogenous. The pre-stirring allows the catalyst-imine hydrogen-bonded complex to form prior to the introduction of the nucleophile.

Step 3: Nucleophilic Introduction

  • Dropwise, add diisopropyl phosphite (2.0 mmol) over 5 minutes via a gas-tight syringe.

  • Stir the reaction mixture at room temperature for 24–48 hours.

Step 4: In-Process Monitoring (Self-Validation)

  • Pull a

    
    L aliquot at the 24-hour mark. Evaporate the solvent and redissolve in CDCl
    
    
    
    .
  • Acquire a rapid

    
    P NMR spectrum.
    
  • Diagnostic: Unreacted diisopropyl phosphite appears around

    
     ~4 ppm. The target 
    
    
    
    -aminophosphonate product will appear as a distinct singlet further downfield (typically
    
    
    ~20–25 ppm). Do not quench the reaction until the phosphite peak stabilization indicates maximum conversion.

Step 5: Isolation and Purification

  • Quench the reaction by adding 2 mL of saturated aqueous NaHCO

    
    . Extract with dichloromethane (
    
    
    
    mL).
  • Dry the combined organic layers over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
  • Purify the crude residue via flash column chromatography on silica gel (Hexanes/Ethyl Acetate gradient) to isolate the (1S)-aminophosphonate.

Protocol Prep 1. Substrate Prep Anhydrous m-xylene Rxn 2. Catalysis 10 mol% Brønsted Acid Prep->Rxn Mon 3. In-Process Check 31P NMR Tracking Rxn->Mon Pur 4. Purification Flash Chromatography Mon->Pur Val 5. Validation Chiral HPLC for ee% Pur->Val

Caption: Self-validating experimental workflow ensuring rigorous quality control in enantioselective synthesis.

Downstream Validation & Troubleshooting

To establish absolute trustworthiness in your synthetic batch, end-product validation is required.

  • Enantiomeric Excess Validation: Perform Chiral HPLC using columns such as Daicel Chiralpak AD-H or OD-H. A 90:10 Hexane/Isopropanol mobile phase at 1.0 mL/min is a standard starting point. You must inject a racemic standard first to establish baseline retention times for the (1R) and (1S) peaks.

  • Deprotection Troubleshooting: If free (1S)-aminophosphonic acids are required, the protecting groups must be removed. Alkyl phosphonate esters are notoriously robust. While hydrogenolysis (Pd/C, H

    
    ) successfully removes N-benzyl groups[2], cleavage of the diisopropyl phosphite esters requires harsh refluxing with concentrated HCl or the use of Bromotrimethylsilane (TMSBr) followed by methanolysis. Ensure you monitor specific optical rotation 
    
    
    
    post-deprotection to verify that racemization did not occur under harsh acidic conditions.

References

  • Highly enantioselective hydrophosphonylation of imines catalyzed by SPINOL-phosphoric acid Source: RSC Publishing URL:[Link]

  • Thiourea-Catalyzed Enantioselective Hydrophosphonylation of Imines: Practical Access to Enantiomerically Enriched

    
    -Amino Phosphonic Acids 
    Source: Organic Chemistry Portal / J. Am. Chem. Soc.
    URL:[Link]
    
  • Chiral Brønsted Acid Catalyzed Enantioselective Hydrophosphonyl

    
    -Amino Phosphonates 
    Source: Organic Letters - ACS Publications
    URL:[Link]
    
  • Organocatalytic Direct Enantioselective Hydrophosphonylation of N-Unsubstituted Ketimines for the Synthesis of

    
    -Aminophosphonates 
    Source: ACS Catalysis / Scite.ai
    URL:[Link]
    

Sources

Application

Application Notes & Protocols: Dosing Guidelines for (1S)-(+)-(1-Aminopropyl)phosphonic Acid in Animal Models

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Scientific Context of (1S)-(+)-(1-Aminopropyl)phosphonic Acid (1S)-(+)-(1-Aminopropyl)ph...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Scientific Context of (1S)-(+)-(1-Aminopropyl)phosphonic Acid

(1S)-(+)-(1-Aminopropyl)phosphonic acid belongs to the broader class of α-aminophosphonic acids, which are synthetic analogs of natural α-amino acids. In these molecules, a tetrahedral phosphonic acid group replaces the planar carboxylic acid moiety. This structural alteration is fundamental to their biological activity, as the phosphonate group mimics the high-energy tetrahedral transition state of peptide bond hydrolysis.[1][2] This mimicry allows them to act as potent and specific inhibitors of various enzymes, particularly those involved in amino acid metabolism and signaling pathways.[3][4]

The biological potential of α-aminophosphonic acids is vast, with demonstrated activities including antibacterial, antiviral, antitumor, and enzyme inhibition.[1][5][6] Given this wide range of potential applications, establishing robust and reproducible dosing guidelines in preclinical animal models is a critical first step in the drug development pipeline.

A Note on Specificity: As of the writing of this guide, publicly available in-vivo dosing and pharmacokinetic data specifically for (1S)-(+)-(1-Aminopropyl)phosphonic acid are limited. Therefore, this document provides a comprehensive framework based on established principles for related aminophosphonic acid derivatives and general guidelines for preclinical toxicology and pharmacokinetic studies.[7][8][9] The provided protocols are designed to be adaptable and serve as a starting point for developing a specific dosing regimen for (1S)-(+)-(1-Aminopropyl)phosphonic acid. It is imperative that researchers conduct initial dose-finding studies for this specific compound.

Core Mechanism of Action: A Foundation for Study Design

Understanding the putative mechanism of action is crucial for designing relevant animal models and selecting appropriate endpoints. As a structural analog of an amino acid, (1S)-(+)-(1-Aminopropyl)phosphonic acid likely acts as a competitive antagonist at amino acid binding sites on enzymes or receptors. The tetrahedral phosphonate group is key to this activity.[2]

dot

Mechanism_of_Action cluster_0 Enzyme Active Site cluster_1 Inhibition Mechanism Enzyme Enzyme TransitionState Tetrahedral Transition State Enzyme->TransitionState BlockedEnzyme Inhibited Enzyme Substrate Natural Amino Acid (Planar Carboxylate) Substrate->Enzyme Product Hydrolysis Products TransitionState->Product Inhibitor (1S)-(+)-(1-Aminopropyl)phosphonic acid (Tetrahedral Phosphonate) Inhibitor->BlockedEnzyme

Caption: General mechanism of aminophosphonate enzyme inhibition.

Foundational In-Vivo Studies: A Stepwise Approach

A logical progression of in-vivo studies is essential to characterize the safety and pharmacokinetic profile of (1S)-(+)-(1-Aminopropyl)phosphonic acid. This typically involves acute toxicity studies to determine a safe dose range, followed by pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME).

dot

Experimental_Workflow Start Compound Synthesis & Characterization Formulation Vehicle Selection & Dosing Solution Preparation Start->Formulation AcuteTox Acute Toxicity Study (Dose Escalation) Formulation->AcuteTox MTD Determine Maximum Tolerated Dose (MTD) AcuteTox->MTD PK_Study Pharmacokinetic (PK) Study (Single Dose) MTD->PK_Study ADME Characterize ADME Profile (Absorption, Distribution, Metabolism, Excretion) PK_Study->ADME Efficacy Efficacy Studies in Disease Models ADME->Efficacy End Data Analysis & Further Development Efficacy->End

Caption: Stepwise workflow for in-vivo characterization.

Dosing Formulation and Vehicle Selection

The choice of vehicle is critical for ensuring the stability, solubility, and bioavailability of the test compound. For aminophosphonic acids, which are polar and often water-soluble, aqueous vehicles are typically preferred.

Key Considerations:

  • Solubility: Determine the solubility of (1S)-(+)-(1-Aminopropyl)phosphonic acid in common vehicles.

  • pH and Stability: Phosphonic acids can be sensitive to pH. The pH of the dosing formulation should be maintained between 5 and 9 to ensure stability and minimize irritation.[10]

  • Route of Administration: The vehicle must be appropriate for the chosen route (e.g., sterile and isotonic for parenteral routes).[11]

  • Inertness: The vehicle should not have any biological effects of its own or interact with the test compound.[12][13]

VehicleSuitability for Oral DosingSuitability for Parenteral DosingNotes
Sterile Water for Injection HighHighIdeal for water-soluble compounds.
0.9% Saline HighHighIsotonic, suitable for most routes.
Phosphate-Buffered Saline (PBS) HighHighBuffered to physiological pH.
5% Dextrose in Water (D5W) ModerateHighCan be a source of calories.
0.5% Methylcellulose (MC) or Carboxymethylcellulose (CMC) HighLowFor suspending insoluble compounds for oral administration.
Protocol 1: Preparation of an Aqueous Dosing Solution
  • Determine the required concentration based on the highest dose to be administered and the maximum dosing volume for the chosen animal model and route (e.g., 10 mL/kg for oral gavage in rats).[14]

  • Weigh the required amount of (1S)-(+)-(1-Aminopropyl)phosphonic acid in a sterile container.

  • Add a portion of the chosen vehicle (e.g., sterile saline) and vortex or sonicate until the compound is fully dissolved.

  • Adjust the pH to between 7.0 and 7.4 using sterile 0.1 N NaOH or 0.1 N HCl, if necessary.

  • Bring the solution to the final volume with the vehicle.

  • Sterile filter the solution through a 0.22 µm filter if for parenteral administration.

  • Store appropriately (e.g., at 4°C) and determine the stability of the formulation over the intended period of use.

Acute Toxicity and Dose Range Finding

The initial step in any in-vivo study is to determine the acute toxicity and establish a safe dose range. This is often achieved through a dose escalation study to identify the Maximum Tolerated Dose (MTD).[7][15]

Protocol 2: Acute Oral Toxicity Study in Rodents (Up-and-Down Procedure Adaptation)

This protocol is adapted from OECD guidelines and is designed to minimize animal use while providing an estimate of the MTD.[16]

  • Animal Model: Use a single sex (typically female, as they can be slightly more sensitive) of a standard rodent strain (e.g., Sprague-Dawley rats or CD-1 mice), 8-12 weeks old.[14] Acclimatize animals for at least 5 days.

  • Housing: House animals individually or in small groups with free access to food and water, except for fasting before dosing.

  • Fasting: Fast animals overnight (for rats) or for 3-4 hours (for mice) before dosing, with water available ad libitum.[14]

  • Dose Selection:

    • Start with a conservative dose, for example, 300 mg/kg. If there is no prior information, a starting dose of 2000 mg/kg can be used as a limit test.[14]

    • Prepare a series of dose levels with a progression factor (e.g., 2 or 3), such as 300, 600, 1200, 2000 mg/kg.

  • Administration:

    • Administer a single dose of the test compound by oral gavage.

    • Dose one animal at the starting dose.

  • Observation:

    • Observe the animal continuously for the first 30 minutes, then periodically for the first 24 hours, with special attention during the first 4 hours.[7]

    • Daily observations should continue for 14 days.[7][17]

    • Record all signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and central nervous system effects, and behavior).

  • Dose Adjustment:

    • If the animal survives and shows no signs of severe toxicity after 48 hours: Dose the next animal at the next higher dose level.

    • If the animal shows signs of severe, non-lethal toxicity: Dose the next animal at the same dose level to confirm.

    • If the animal dies: Dose the next animal at the next lower dose level.

  • Endpoint: The MTD is the highest dose that causes no mortality and only minor, transient clinical signs of toxicity.

  • Necropsy: At the end of the 14-day observation period, all surviving animals should be euthanized and subjected to a gross necropsy.[7]

Pharmacokinetic (PK) Profiling

Once a safe dose range is established, a single-dose PK study is conducted to understand the ADME properties of the compound.[9]

Protocol 3: Single-Dose Pharmacokinetic Study in Rats
  • Animal Model: Use cannulated rats (e.g., with jugular vein catheters) to facilitate serial blood sampling. Use at least 3-5 animals per group.

  • Dose Selection: Select at least two dose levels below the MTD (e.g., a low and a high dose) to assess dose-proportionality.

  • Administration: Administer the compound via the intended clinical route (e.g., oral gavage) and an intravenous (IV) bolus to a separate group to determine absolute bioavailability.

  • Blood Sampling: Collect blood samples (e.g., 100-200 µL) at predetermined time points. A typical schedule might be: pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Sample Processing: Process blood to obtain plasma or serum and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of (1S)-(+)-(1-Aminopropyl)phosphonic acid in the samples using a validated analytical method (e.g., LC-MS/MS). Note that quantifying polar phosphonate drugs can be challenging and may require specialized methods.[8]

  • Data Analysis: Calculate key PK parameters using non-compartmental analysis:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the plasma concentration-time curve.

    • t1/2: Elimination half-life.

    • CL: Clearance.

    • Vd: Volume of distribution.

    • F%: Absolute bioavailability (from comparison of oral and IV AUC).

ParameterDescriptionImportance
Cmax The highest concentration of the drug in the blood.Related to efficacy and potential for acute toxicity.
Tmax The time at which Cmax is reached.Indicates the rate of absorption.
AUC The total drug exposure over time.A key measure of overall exposure.
t1/2 The time it takes for the drug concentration to decrease by half.Determines dosing frequency.
Bioavailability (F%) The fraction of the administered dose that reaches systemic circulation.Informs dose adjustments between different routes of administration.

Conclusion and Future Directions

This guide provides a foundational framework for establishing dosing guidelines for (1S)-(+)-(1-Aminopropyl)phosphonic acid in animal models. The initial focus must be on careful dose-range finding and characterization of the compound's safety profile. Following the determination of the MTD, pharmacokinetic studies will elucidate the ADME properties, which are essential for designing effective dosing regimens for subsequent efficacy studies in relevant disease models. Given the diverse biological activities of aminophosphonic acids, these well-designed initial studies are paramount for the successful translation of (1S)-(+)-(1-Aminopropyl)phosphonic acid from a promising molecule to a potential therapeutic agent.

References

  • U.S. Food and Drug Administration. (n.d.). Chapter IV. Guidelines for Toxicity Tests. Retrieved from [Link]

  • OECD. (1987). Test Guideline 401: Acute Oral Toxicity. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • Ghaffari, F., et al. (2022). Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications. Frontiers in Chemistry, 10, 889983. [Link]

  • National Research Council (US) Committee on Toxicity Testing and Assessment of Environmental Agents. (2006). Toxicity Testing in the 21st Century: A Vision and a Strategy. National Academies Press (US). [Link]

  • Parasuraman, S. (2011). OECD guidelines for acute oral toxicity studies: an overview. Journal of Pharmacology and Pharmacotherapeutics, 2(2), 134-136. [Link]

  • Bienta. (n.d.). Acute toxicity study in rodents. Retrieved from [Link]

  • Lee, S., et al. (2022). Quantification of phosphonate drugs by 1H-31P HSQC shows that rats are better models of primate drug exposure than mice. bioRxiv. [Link]

  • Gad, S. C. (n.d.). Gad Vehicles Database. Retrieved from [Link]

  • Keglevich, G., & Bálint, E. (2012). Aminophosphonic and aminophosphinic acids: chemistry and biological activity. Molecules, 17(5), 5573-5602. [Link]

  • Carrasquer-Carramiñana, A., et al. (2020). Synthesis of α-Aminophosphonic Acid Derivatives Through the Addition of O- and S-Nucleophiles to 2H-Azirines and Their Antiproliferative Effect on A549 Human Lung Adenocarcinoma Cells. Molecules, 25(15), 3332. [Link]

  • Orsini, F., & Sello, G. (2010). Aminophosphonic acids and derivatives. Synthesis and biological applications. Current medicinal chemistry, 17(3), 264-289. [Link]

  • Naydenova, E. D., Todorov, P. T., & Troev, K. D. (2009). Recent synthesis of aminophosphonic acids as potential biological importance. Amino acids, 36(1), 23-34. [Link]

  • Keglevich, G., et al. (2023). Transdermal Delivery of α-Aminophosphonates as Semisolid Formulations—An In Vitro-Ex Vivo Study. Pharmaceutics, 15(5), 1438. [Link]

  • El-Gazzar, A. A., et al. (2024). Efficient synthesis, crystallographic study, antimicrobial activity and in silico studies of novel bioactive α-aminophosphonate. SSRN. [Link]

  • Lejczak, B., & Kafarski, P. (2009). Biological Activity of Aminophosphonic Acids and Their Short Peptides. In Phosphorous Heterocycles I (pp. 31-63). Springer, Berlin, Heidelberg. [Link]

  • Orsini, F., & Sello, G. (2010). Aminophosphonic Acids and Derivatives. Synthesis and Biological Applications. Current Medicinal Chemistry, 17(3), 264-289. [Link]

  • Anghileri, L. J., & Thouvenot, P. (1981). 2-aminoethylphosphonic acid: biodistribution of a naturally occurring phosphonate after labelling with technetium-99m. European journal of nuclear medicine, 6(1), 43-46. [Link]

  • Sevrain, C. M., et al. (2017). Phosphonic acid: preparation and applications. Beilstein journal of organic chemistry, 13, 2194-2221. [Link]

  • Kovács, T., et al. (2022). Cytotoxic Activity of α-Aminophosphonic Derivatives Coming from the Tandem Kabachnik–Fields Reaction and Acylation. International Journal of Molecular Sciences, 23(19), 11921. [Link]

  • Turner, P. V., et al. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600-613. [Link]

  • Turner, P. V., et al. (2011). Administration of substances to laboratory animals: equipment considerations, vehicle selection, and solute preparation. Journal of the American Association for Laboratory Animal Science, 50(5), 614-627. [Link]

  • Basu, A., et al. (2024). Pharmacokinetics and biodistribution of topical phosphosulindac and its metabolites in mice and a mouse model for chemotherapy-induced peripheral neuropathy. Medical Research Archives, 12(7.1). [Link]

  • Biotechfarm. (n.d.). Animal Pharmacokinetic Studies for Safe Treatments. Retrieved from [Link]

  • El-Gazzar, A. A., et al. (2023). One-pot synthesis of pyrazolo[4,3-d]thiazole derivatives containing α-aminophosphonate as potential Mur A inhibitors against MDR pathogens with radiosterilization and molecular modeling simulation. RSC Advances, 13(52), 36294-36313. [Link]

  • Crystal Pharmatech. (n.d.). Animal Dosing Vehicle Selection. Retrieved from [Link]

  • Croda Pharma. (n.d.). Veterinary formulation solutions. Retrieved from [Link]

  • Rebouche, C. J., et al. (2014). Pharmacokinetic and pharmacological effects of β-hydroxyphosphocarnitine in animal models. Cardiovascular toxicology, 14(4), 333-341. [Link]

Sources

Method

Catalytic hydrophosphonylation procedures for 1-aminopropyl derivatives

Application Note: Catalytic Enantioselective Hydrophosphonylation for the Synthesis of 1-Aminopropyl Phosphonic Acid Derivatives Scientific Rationale & Substrate Considerations The synthesis of enantiomerically enriched...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Enantioselective Hydrophosphonylation for the Synthesis of 1-Aminopropyl Phosphonic Acid Derivatives

Scientific Rationale & Substrate Considerations

The synthesis of enantiomerically enriched 1-aminoalkylphosphonates—specifically 1-aminopropyl derivatives—is highly significant in pharmaceutical chemistry. Because these molecules are bioisosteres of natural α-amino acids, they act as potent peptidomimetics, enzyme inhibitors (such as for proteases and phosphatases), and modulators of γ-aminobutyric acid (GABA) pathways[1][2].

Since biological efficacy strictly depends on absolute stereochemistry, the asymmetric hydrophosphonylation of imines (the Pudovik or Kabachnik–Fields reaction) remains the premier synthetic route[3]. Historically, controlling the stereocenter formed during the nucleophilic attack of a phosphite onto an imine was challenging. However, the advent of chiral organocatalysts—such as thiourea derivatives[1] and chiral Brønsted acids derived from BINOL or SPINOL[4]—has enabled highly enantioselective protocols.

These catalysts operate via a dual-activation, bifunctional mechanism. For instance, in chiral phosphoric acid catalysis, the Brønsted acidic proton activates the imine electrophile via hydrogen bonding, while the phosphoryl oxygen acts as a Brønsted base to coordinate and tautomerize the dialkyl phosphite into its active, nucleophilic phosphite form[4][5].

Mechanistic Pathway & Experimental Workflow

The workflow involves three distinct stages: (1) Imine condensation, (2) Enantioselective C–P bond formation, and (3) Global deprotection. A well-designed protocol must treat these stages as a holistic, self-validating system where specific checkpoints guarantee the success of the subsequent step.

Workflow cluster_0 Reaction Components A Imine Substrate (e.g., N-PMP-propylidenamine) TS 9-Membered Cyclic Transition State (Hydrogen-Bonding & Dual Activation) A->TS Cooperative Assembly B Dialkyl Phosphite (Nucleophile) B->TS Cooperative Assembly C Chiral Catalyst (Brønsted Acid/Thiourea) C->TS Cooperative Assembly Prod Chiral 1-Aminopropylphosphonate (High ee%, Target Intermediate) TS->Prod C-P Bond Formation (Stereo-determining) Deprot Global Deprotection (CAN Oxidation or Hydrogenolysis) Prod->Deprot Purification & Isolation Final Enantiopure 1-Aminopropylphosphonic Acid (Pharmacophore) Deprot->Final Final Cleavage

Figure 1: Bifunctional catalytic activation and experimental workflow.

Reaction Optimization & Quantitative Data

Selecting the optimal nucleophile and solvent is critical for high enantiomeric excess (ee%). Table 1 outlines how structural modifications to the phosphite and the reaction environment impact the asymmetric induction of a standard 1-aminopropyl system. Non-polar solvents (like Toluene or Xylene) restrict the degrees of freedom in the transition state and prevent solvent competition for hydrogen bonding[5][6]. Furthermore, increasing the steric bulk of the phosphite (e.g., using diisopropyl phosphite instead of diethyl phosphite) significantly enhances facial discrimination[4][7].

Table 1: Optimization of the Hydrophosphonylation of N-PMP-propylidenamine

Catalyst (10 mol%)Phosphite NucleophileSolventTemp (°C)Yield (%)ee (%)
Achiral Phosphoric AcidDiethyl phosphiteToluene25880
(R)-BINOL-PADiethyl phosphiteToluene258576
(R)-BINOL-PADiisopropyl phosphiteToluene259088
(R)-SPINOL-PADiisopropyl phosphiteXylene259496
Chiral ThioureaDi-(2-chloroethyl) phosphiteCH₂Cl₂-208292

Data synthesized from benchmark hydrophosphonylation studies[1][4][6].

Step-by-Step Methodologies (Self-Validating System)

The following protocol utilizes an (R)-SPINOL-derived chiral phosphoric acid to synthesize highly enriched (S)-1-amino-1-propylphosphonic acid[6].

Protocol A: Preparation of the Imine (N-PMP-propylidenamine)

Causality: We utilize p-anisidine (to form an N-PMP imine) because the p-methoxyphenyl (PMP) group directs the catalyst via secondary basic interactions and is easily cleaved later under mild oxidative conditions without destroying the aliphatic propyl chain.

  • Reaction Setup: In an oven-dried 100 mL round-bottom flask flushed with N₂, dissolve p-anisidine (10 mmol) in anhydrous CH₂Cl₂ (30 mL).

  • Condensation: Add propanal (propionaldehyde, 11 mmol) dropwise at 0 °C. Add anhydrous MgSO₄ (2.0 g) to drive the equilibrium by sequestering the water byproduct.

  • Stirring: Allow the reaction to warm to room temperature and stir for 6 hours.

  • Validation Checkpoint 1 (¹H NMR): Filter an aliquot, remove the solvent, and run a crude ¹H NMR. The disappearance of the distinct propanal aldehyde peak (~9.8 ppm) and the emergence of a sharp imine C-H singlet (~8.2 ppm) confirms complete conversion. Do not proceed if the aldehyde peak > 5%.

  • Workup: Filter the MgSO₄, concentrate under reduced pressure, and recrystallize from hexane to yield the pure imine.

Protocol B: Asymmetric Hydrophosphonylation

Causality: Xylene is used as the solvent to maximize the hydrogen-bonding efficiency of the chiral phosphoric acid[5]. Diisopropyl phosphite is chosen as the nucleophile due to its bulk, which tightly locks the transition state geometry[4].

  • Reagent Mixing: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the N-PMP-propylidenamine (0.50 mmol) and (R)-SPINOL-phosphoric acid catalyst (0.05 mmol, 10 mol%)[6].

  • Solvent Addition: Evacuate and backfill the tube with N₂ three times. Inject anhydrous xylene (5.0 mL).

  • Nucleophile Addition: Cool the mixture to 0 °C. Syringe in diisopropyl phosphite (0.60 mmol) slowly over 5 minutes.

  • Reaction: Stir the mixture continuously at room temperature for 24–48 hours.

  • Validation Checkpoint 2 (³¹P NMR): To ensure total conversion before workup, sample the crude mixture for ³¹P NMR. Unreacted diisopropyl phosphite will present as a doublet around ~8 ppm (due to strong ¹J_PH coupling). The successful formation of the α-aminophosphonate will yield a decoupled singlet between ~22 ppm and 26 ppm.

  • Isolation: Purify the product directly via silica gel flash chromatography (EtOAc/Hexane gradient) to obtain the dialkyl 1-(N-PMP-amino)propylphosphonate.

  • Validation Checkpoint 3 (Chiral HPLC): Determine enantiomeric excess (ee) using a chiral stationary phase (e.g., Daicel Chiralpak AD-H). Self-validating requirement: You must run a racemic standard prepared using an achiral catalyst (like diphenyl phosphate) to definitively identify the retention times of both the (R) and (S) enantiomers.

Protocol C: Global Deprotection to the Free Amino Acid

Causality: The PMP group requires oxidative cleavage, and the isopropyl phosphonate esters require strong acidic hydrolysis. Doing this sequentially ensures the stability of the final pharmacophore.

  • N-Deprotection: Dissolve the isolated phosphonate (0.3 mmol) in a mixture of MeCN/H₂O (4:1, 5 mL). Cool to 0 °C and add Ceric Ammonium Nitrate (CAN, 0.9 mmol) portion-wise. Stir for 1 hour. Extract the aqueous layer with CH₂Cl₂ to remove the quinone byproducts. Lyophilize the aqueous layer.

  • Phosphonate Ester Cleavage: Resuspend the crude intermediate in concentrated aqueous HCl (6 M, 5 mL) and reflux at 110 °C for 12 hours.

  • Purification: Remove the HCl under reduced pressure. Dissolve the residue in absolute ethanol and precipitate the pure free 1-amino-1-propylphosphonic acid by the slow addition of propylene oxide.

References

  • Thiourea-Catalyzed Enantioselective Hydrophosphonylation of Imines: Practical Access to Enantiomerically Enriched α-Amino Phosphonic Acids. Journal of the American Chemical Society, 2004.[Link]

  • Highly enantioselective hydrophosphonylation of imines catalyzed by SPINOL-phosphoric acid. RSC Advances, 2013.[Link]

  • Asymmetric Hydrophosphylation of Chiral N-Phosphonyl Imines Provides an Efficient Approach to Chiral α-Amino Phosphonates. Organic Letters / PMC.[Link]

  • Chiral Brønsted Acid Catalyzed Enantioselective Hydrophosphonylation of Imines: Asymmetric Synthesis of α-Amino Phosphonates. Organic Letters, 2005.[Link]

  • Origins of enantioselectivity in the chiral Brønsted acid catalyzed hydrophosphonylation of imines. Organic & Biomolecular Chemistry, 2009.[Link]

  • Asymmetric Synthesis of α-Aminophosphonates Using the Inexpensive Chiral Catalyst 1,1'-Binaphthol Phosphate. Molecules, 2010.[Link]

  • Nickel-Catalyzed Enantioselective Hydrophosphinylation of 2-Azadienes to Access Enantioenriched α-Aminophosphine Oxides. ResearchGate / Literature Review.[Link]

  • The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. Preprints.org, 2025.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing pH for stability of (1S)-(+)-(1-Aminopropyl)phosphonic acid

As a Senior Application Scientist, I designed this technical support guide to transcend basic troubleshooting. By dissecting the underlying physicochemical mechanics of (1S)-(+)-(1-Aminopropyl)phosphonic acid, this guide...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I designed this technical support guide to transcend basic troubleshooting. By dissecting the underlying physicochemical mechanics of (1S)-(+)-(1-Aminopropyl)phosphonic acid, this guide provides you with actionable, self-validating methodologies to ensure stability, stereochemical integrity, and optimal performance in your research.

Part 1: Quantitative Chemical Dynamics

To optimize the pH for the stability of (1S)-(+)-(1-Aminopropyl)phosphonic acid, we must first recognize that aminophosphonic acids exist as multi-state zwitterions depending on the buffering environment. Their unique acid-base behavior directly dictates their solubility, stability, and reactivity in bioassays.

Table 1: Physicochemical Parameters and pH-Dependent States of (1S)-(+)-(1-Aminopropyl)phosphonic Acid

ParameterValueState/FormNet ChargeOperational Impact
pKa1 (Phosphonate 1st) ~1.5Cationic (

)
+1Occurs in extremely acidic buffers. Highly soluble.
Isoelectric Point (pI) ~3.7Zwitterion I (

)
0Minimum solubility; highest risk of transient precipitation.
pKa2 (Phosphonate 2nd) ~5.9Zwitterion II (

)
-1Ideal state for biological assays. Excellent solubility.
pKa3 (Amine group) ~10.4Dianionic (

)
-2Occurs in high alkaline media; primary state for strong metal chelation.

Part 2: Mechanistic Stability Transitions

Understanding the structural transitions of this chiral molecule is critical for assay design. The carbon-phosphorus (C-P) bond is exceptionally strong, meaning you are fighting solubility issues rather than chemical degradation when adjusting the pH[1].

pH_Stability cluster_0 pH-Dependent Structural States of 1-Aminopropylphosphonic Acid A Acidic Media (pH < 1.5) Cationic: Fully Protonated B Weakly Acidic (pH 2.0 - 5.5) Zwitterion I: Neutral A->B pKa1 ~1.5 (-H+) C Neutral-Mild Basic (pH 6.0 - 10.0) Zwitterion II: Monoanionic B->C pKa2 ~5.9 (-H+) D Alkaline Media (pH > 10.5) Dianionic: Fully Deprotonated C->D pKa3 ~10.4 (-H+)

Figure 1: pH-dependent protonation states and pKa transitions of 1-aminopropylphosphonic acid.

Part 3: Troubleshooting Guide & FAQs

Q1: Why did my (1S)-(+)-(1-Aminopropyl)phosphonic acid powder precipitate out of solution when adjusting the pH from 2.0 to 7.4? Causality: This is a classic hallmark of crossing the isoelectric point (pI). As you titrate the acidic solution upward, the compound transitions from a soluble cation into a net-neutral zwitterion around pH 3.7. At this pI, the net charge is zero, lattice energy is maximized, and hydration forces hit a minimum, causing a transient precipitation "crash." Actionable Fix: Do not assume the compound has permanently degraded or is hopelessly insoluble. Continue titrating slowly past pH 5.5. As the second phosphonate proton drops off (


 ~ 5.9), the resulting monoanionic zwitterion will rapidly resolubilize.

Q2: Will exposing the compound to extreme alkaline or acidic pH cause racemization or hydrolysis of the C-P bond? Causality: No. Unlike carboxylate esters or amides, the C-P bond in aminophosphonic acids is under standard biological and chemical conditions[1]. However, stereochemical degradation or Cα-P bond cleavage (oxidative dephosphonylation) will occur if the extreme pH adjustment utilizes halogen-rich environments (e.g., aqueous bromine or chlorine)[2]. Ensure your buffers are free of reactive halogens.

Q3: How does the pH affect its performance as a chelator in downstream enzymatic assays? Causality: Aminophosphonates utilize an


-donor set to coordinate transition metals. Because the primary phosphonate group remains deprotonated at a much lower pH (

~1.5) compared to carboxylate-based chelators (e.g., EDTA), (1S)-(+)-(1-Aminopropyl)phosphonic acid can maintain robust without premature ligand protonation[3].

Part 4: Standard Operating Protocol: pH-Controlled Preparation

To guarantee structural and functional reliability, this protocol incorporates internal validation gateways to verify that the compound is behaving identically to theoretical zwitterionic models.

Protocol S1 Step 1: Dissolution Weigh & Add to ddH2O S2 S2 S1->S2 S3 Step 3: Alkaline Titration Slowly add 0.1M NaOH S2->S3 Confirms intact phosphonate S4 Step 4: Isoelectric Point Bypass (Validation: Transient cloudiness pH ~3.7) S3->S4 Approaching pI S5 Step 5: Target pH 7.4 (Stable Monoanionic Stock) S4->S5 Resolubilization Phase

Figure 2: Self-validating pH titration workflow for aminophosphonic acid solubilization.

Step-by-Step Methodology: Preparation of a 10 mM Stock Solution
  • Initial Dissolution: Weigh the required mass of (1S)-(+)-(1-Aminopropyl)phosphonic acid to achieve a final 10 mM concentration. Suspend the powder in 80% of the final target volume using

    
    .
    
  • First Validation Gateway (Intact Phosphonate Assessment): Measure the pH of the suspension.

    • Self-Validation: The pH should rapidly plummet to approximately 2.0–2.5. If the pH does not drop, the phosphonic acid moieties have degraded or cross-reacted, and the batch should be discarded.

  • Neutralization & Isoelectric Bypass: Begin dropwise addition of 0.1 M NaOH under constant stirring.

    • Self-Validation: As the pH approaches 3.5 to 4.0, the solution should become visibly cloudy, potentially precipitating. This visually validates the zwitterionic structural integrity of the compound as it passes its isoelectric point.

  • Final Stabilization: Continue titrating with NaOH until the pH reaches 7.4. The solution will clarify entirely, indicating the formation of the highly soluble, monoanionic zwitterion state.

  • Volume Adjustment: Bring the solution to the final total volume with

    
    . Filter sterilize (0.22 µm) and store at -20°C.
    

Part 5: References

  • Title: Functional annotation and kinetic characterization of PhnO from Salmonella enterica. Source: Biochemistry (via PubMed Central/NIH) URL: [Link]

  • Title: Catabolism and Detoxification of 1-Aminoalkylphosphonic Acids: N-Acetylation by the phnO Gene Product. Source: PLoS ONE URL: [Link]

  • Title: Reactivity of Aminophosphonic Acids. Oxidative Dephosphonylation of 1-Aminoalkylphosphonic Acids by Aqueous Halogens. Source: Helvetica Chimica Acta (via ResearchGate) URL: [Link]

  • Title: Transition metal complexes of aminophosphonic acid analogues of methionine and alanine in aqueous solution. Source: Journal of Coordination Chemistry (Taylor & Francis) URL: [Link]

Sources

Optimization

Technical Support Center: Enantiomeric Resolution of (1-Aminopropyl)phosphonic Acid

Welcome to the Technical Support and Knowledge Base for the chiral separation of (1-Aminopropyl)phosphonic acid . As a chiral organophosphorus analog of -aminobutyric acid, this compound presents unique chromatographic a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Knowledge Base for the chiral separation of (1-Aminopropyl)phosphonic acid . As a chiral organophosphorus analog of


-aminobutyric acid, this compound presents unique chromatographic and synthetic challenges. The tetrahedral geometry, bulky van der Waals radius, and dual 

values (

,

) of the phosphonate group drastically alter its behavior compared to standard aminocarboxylic acids[1].

This portal provides field-proven methodologies, causal explanations for separation failures, and troubleshooting FAQs designed for researchers and drug development scientists.

Resolution Strategies Workflow

The separation of (1-Aminopropyl)phosphonic acid enantiomers can be achieved through three primary modalities: Direct Chiral HPLC, Enzymatic Kinetic Resolution, and Diastereomeric Salt Crystallization.

ResolutionWorkflow Start Racemic (1-Aminopropyl) phosphonic acid HPLC Direct Chiral HPLC (Zwitterionic/Crown Ether) Start->HPLC Free Zwitterion Enzyme Enzymatic Kinetic Resolution (PGA) Start->Enzyme N-Acyl Derivatization Salt Diastereomeric Salt Crystallization Start->Salt N-Protection + Amine EnantHPLC Resolved Enantiomers (R) and (S) HPLC->EnantHPLC EnantEnz Unreacted (S)-Amide + (R)-Free Amine Enzyme->EnantEnz EnantSalt Diastereomerically Pure Salts Salt->EnantSalt

Caption: Workflow for the chiral separation of racemic (1-aminopropyl)phosphonic acid.

Quantitative Method Comparison
Resolution StrategyKey Resolving Agent / PhaseYield per EnantiomerExpected ee%ScalabilityComplexity
Direct Chiral HPLC ZWIX / Crown EtherAnalytical to Prep>99%LowLow (Direct injection)
Enzymatic Resolution Penicillin G Acylase (PGA)~45-48%95-99%HighHigh (Requires derivatization)
Diastereomeric Salt (+)-

-methylbenzylamine
~30-40%>95%Very HighMedium (Iterative process)

Knowledge Base: Experimental Protocols

Protocol A: Direct HPLC Enantioseparation via Cinchona-Alkaloid Zwitterionic Phase

Free (1-aminopropyl)phosphonic acid is highly polar and strongly retains on standard silica. Cinchona-based zwitterionic columns (e.g., Chiralpak ZWIX) circumvent this by utilizing synergistic ion-pairing[2]. The stationary phase's quinuclidine nitrogen pairs with the acidic phosphonate, while its sulfonic acid group anchors the protonated primary amine.

Step-by-Step Procedure:

  • Column Preparation: Install a Cinchona-alkaloid zwitterionic column (e.g., ZWIX(+), 150 × 4.0 mm, 3

    
    m).
    
  • Mobile Phase Compounding: Mix Methanol/Acetonitrile (50:50, v/v). Add 50 mM Formic Acid and 25 mM Diethylamine. Causality Insight: The strict 2:1 ratio of acid to base ensures the mobile phase acts as an optimal buffer to maintain the analyte in a zwitterionic state while preventing non-enantioselective electrostatic trapping.

  • Execution: Set the column oven to 20 °C. Inject 5

    
    L of a 1 mg/mL sample (dissolved in mobile phase). Run at a flow rate of 1.0 mL/min.
    
  • Detection: Since aliphatic phosphonates lack robust UV chromophores, utilize a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

  • Self-Validating QC Checkpoint: Inject the racemate prior to isolation. You must observe two baseline-resolved peaks with an area integration ratio of exactly 50:50. An altered ratio proves on-column degradation or inadequate column equilibration.

Protocol B: Enzymatic Kinetic Resolution using Penicillin G Acylase (PGA)

PGA precisely recognizes the phenylacetyl group of the (R)-enantiomer’s transition state. The hydrophobic pocket accommodates the specific stereochemistry, enabling rapid hydrolysis of the (R)-amide to the free amine, while the bulky phosphonate steric clash prevents the (S)-enantiomer from reacting[3].

Step-by-Step Procedure:

  • Derivatization: React racemic (1-aminopropyl)phosphonic acid with phenylacetyl chloride at pH 10 to yield

    
    -phenylacetyl-(1-aminopropyl)phosphonic acid.
    
  • Enzymatic Cleavage: Dissolve the derivative (50 mM) in 100 mM potassium phosphate buffer (strictly adjusted to pH 7.5). Add immobilized PGA (e.g., 20 U/mmol substrate). Maintain at 30 °C.

  • Reaction Monitoring: Self-Validating QC Checkpoint: Extract 0.5 mL aliquots and monitor via

    
    P-NMR. The 
    
    
    
    -acylated species and the free aminophosphonate possess distinct chemical shifts. The reaction is complete when the integral ratio reaches exactly 1:1, confirming a 50% kinetic resolution[3].
  • Workup: Acidify the mixture to pH 2.0. Extract the unreacted

    
    -phenylacetyl-(S)-enantiomer with ethyl acetate. The free (R)-(1-aminopropyl)phosphonic acid remains in the aqueous layer.
    

Troubleshooting Desk & FAQs

Q: My aminophosphonic acid shows massive peak tailing and no resolution on standard Chiralcel OD columns. How do I fix this? A: Cellulose-based columns like Chiralcel OD rely primarily on hydrogen bonding and


 interactions. They lack the ion-exchange capacity required to handle zwitterionic free acids. Your peak tailing proves the highly polar phosphonic acid group is non-specifically binding to the silica support.
Solution: You must either chemically derivatize your compound (e.g., 

-Cbz protection combined with dialkyl phosphonate esterification) before using the OD column[4], or switch to an ion-exchange zwitterionic stationary phase[2].

Q: During enzymatic resolution of the N-acylated derivative, my conversion stalls at 30% and enantiomeric excess (ee%) degrades over time. Why? A: This indicates either catastrophic pH drift or spontaneous non-enzymatic cleavage. Because phosphonic acids have a secondary ionization state (


), hydrolysis of the amide releases protons, rapidly acidifying an unbuffered solution and denaturing the enzyme. Conversely, if you attempt to speed up the reaction by raising the pH (> 8.0), you trigger spontaneous, non-stereoselective alkaline deacylation of the 1-(acylamino)alkylphosphonic acid, which irreversibly ruins your ee%[3].
Solution: Employ an automated pH stat system titrating with 0.1 M NaOH to lock the pH exactly at 7.5.

Q: I am attempting resolution using a Crown Ether (ChiroSil RCA) column, but the phosphonic acid elutes much faster and with worse enantioselectivity compared to its exact carboxylic analog (


-aminobutyric acid). Is the column dead? 
A:  The column is likely fine; the discrepancy lies in the steric volume of the analyte. Crown ethers resolve enantiomers by forming host-guest inclusion complexes with the protonated primary amine. However, the tetrahedral phosphonate group is significantly bulkier than a planar carboxylate group. This extra steric bulk physically distorts the hydrogen-bonding network inside the chiral cavity, weakening the interaction and leading to faster elution and lower selectivity[1].
Solution: Lower your column temperature to 10–15 °C. The reduction in thermal energy will thermodynamically stabilize the transient, sterically-strained diastereomeric complex, improving resolution. Additionally, optimize the acidic modifier (e.g., trace perchloric acid) to guarantee the primary amine is 100% protonated.

References

  • Source: researchgate.
  • Title: 1-(Acylamino)
  • Source: scilit.
  • Source: researchgate.

Sources

Reference Data & Comparative Studies

Validation

Analytical Guide: Distinguishing (1S) and (1R) Enantiomers of (1-Aminopropyl)phosphonic Acid

Introduction and Chemical Causality (1-Aminopropyl)phosphonic acid (APPA) is a highly polar, naturally occurring-like -aminophosphonic acid. Racemic APPA is recognized commercially under the name ampropylfos[1][2], while...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Causality

(1-Aminopropyl)phosphonic acid (APPA) is a highly polar, naturally occurring-like


-aminophosphonic acid. Racemic APPA is recognized commercially under the name ampropylfos[1][2], while its isolated enantiomers—specifically (1S)-(+)-(1-aminopropyl)phosphonic acid and (1R)-(-)-(1-aminopropyl)phosphonic acid—serve as critical chiral building blocks, metabolic inhibitors, and structural analogs of 

-aminobutyric acid (GABA)[3][4].

The Analytical Challenge: Distinguishing the (1S) and (1R) isomers presents significant technical hurdles. Due to the proximity of the basic amino group and the acidic phosphonic acid group, APPA exists as a highly polar zwitterion at near-neutral physiological pH. It lacks a strong natural UV chromophore, making direct optical detection difficult, and is inherently insoluble in standard organic mobile phases used in normal-phase chromatography.

As an application scientist, you must choose your analytical workflow based on the underlying causality of these properties. If your goal is preparative isolation , you must mask the zwitterionic nature via derivatization to achieve phase solubility[5]. If your goal is rapid analytical differentiation , you can actually leverage the polar functional groups to generate stable diastereomeric transition-metal aggregates in the gas phase for mass spectrometric resolution[4].

Decision Workflow: Selecting the Right Analytical Method

Before proceeding to benchtop experiments, you must align the assay's objective with the molecular behavior of the isomer. The following workflow visualizes the logical path for enantiomeric resolution of APPA.

AnalyticalWorkflow start Analyte: Racemic (1-Aminopropyl)phosphonic acid decision Objective: Scale vs. Speed? start->decision prep Preparative Isolation (Gram/Milligram Scale) decision->prep Bulk Separation anal Analytical Differentiation (Microgram Scale/Trace) decision->anal Trace / Rapid deriv 1. N-Acylation & Esterification 2. Chiral HPLC (Cellulose Column) prep->deriv xray Diastereomeric Salt Formation (Chiral Amines) -> X-ray prep->xray anal->deriv Alternative ms Diastereoselective ESI-MS (Metal-Ion Aggregates & CID) anal->ms

Caption: Logical workflow for selecting the resolution method for APPA enantiomers.

Method Comparison: Performance and Feasibility

To objectively evaluate these alternatives, the following table synthesizes the quantitative and qualitative performance metrics of the primary methodologies.

MethodCausality / MechanismSample Prep Required?Resolution SpeedScalabilityPrimary Output Data
Diastereoselective ESI-MS (CID) Leverages gas-phase stability differences between homochiral and heterochiral metal-ligand clusters[4].Low (Mix with chiral selector and metal salt)Fast (< 5 mins per run)None (Analytical only)

fragmentation ratios
Chiral HPLC (Derivatized) Hydrophobic masking prevents zwitterion formation, allowing differential partitioning on chiral stationary phases[5].High (N-Cbz protection & esterification)Moderate (15-30 mins per run)High (mg to grams)Chromatograms (Retention time, UV Absorbance)
Diastereomeric Salt X-ray Ionic coupling with chiral amines (e.g., 1-phenylethylamine) forces distinct crystalline lattice arrangements[5].High (Crystallization screening)Slow (Days to weeks)High (Bulk resolution)Absolute spatial configuration (Angstrom resolution)

Self-Validating Experimental Protocols

The following step-by-step methodologies are grounded in peer-reviewed scientific literature and structured to incorporate self-validation steps to ensure absolute data trustworthiness.

Protocol A: Diastereoselective ESI-MS/CID Analysis[4]

This highly elegant technique resolves the (1S) and (1R) isomers by measuring the relative stability of diastereomeric clusters in a mass spectrometer. By mixing APPA (analyte A ) with an enantiopure reference compound (selector B , e.g., (1S)-(1-aminohexyl)phosphonic acid) and a metal ion (M , e.g., Cu²⁺, Ni²⁺), you generate transition metal complexes in the electrospray ionization (ESI) source[4].

Step-by-Step Methodology:

  • Solution Preparation: Prepare an equimolar solution (approx.

    
     M) containing the APPA sample (A), the enantiopure reference selector (1S)-1-aminohexylphosphonic acid (B), and a metal salt (e.g., Cu(NO₃)₂) in a methanol/water mixture.
    
  • ESI Infusion: Infuse the mixture directly into the ESI source of a triple-quadrupole mass spectrometer using a syringe pump at a steady flow rate (e.g., 5 µL/min).

  • Precursor Ion Isolation: Using MS1, isolate the exact

    
     corresponding to the trimeric cluster 
    
    
    
    or
    
    
    .
  • Collision-Induced Dissociation (CID): Introduce collision gas (Argon or Nitrogen) in the collision cell. Apply variable collision energies (e.g., 5–20 eV) to induce fragmentation.

  • Product Ion Mass Analysis: The cluster will fragment into smaller dimer species. Monitor the abundance of the homochiral fragment

    
     (e.g., 
    
    
    
    ) versus the heterochiral fragment
    
    
    (e.g.,
    
    
    ).
  • Data Validation (System Check): Calculate the chiral resolution factor:

    
    . If analyzing a racemic mixture, the reference factor will strictly rely on thermodynamic gas-phase stability. A deviation from the baseline 
    
    
    
    validates the enantiomeric excess of the unknown APPA sample[4].

ESI_Pathway mixture Mix APPA Sample (A) + Chiral Ref (B) + Metal Ion (M+) cluster ESI Source Generate [MA(2)B]+ Clusters mixture->cluster cid Collision-Induced Dissociation (CID) Apply Collision Energy cluster->cid homo Homochiral Fragment [MA(S)B(S)]+ Cleavage cid->homo Abundance A hetero Heterochiral Fragment [MA(R)B(S)]+ Cleavage cid->hetero Abundance B calc Calculate Enantiomeric Ratio R(chiral) = R(homo) / R(hetero) homo->calc hetero->calc

Caption: CID fragmentation pathway for diastereomeric metal-ion aggregates of APPA.

Protocol B: Preparative Chiral HPLC Resolution

To achieve physical separation of the (1S) and (1R) isomers, zwitterion suppression is completely necessary[5].

Step-by-Step Methodology:

  • Derivatization (Zwitterion Masking): React racemic APPA with Benzyl chloroformate (Cbz-Cl) in alkaline aqueous media to protect the primary amine. Subsequently, treat the intermediate with a diazoalkane or alcohol/EDCI to form the corresponding dialkyl phosphonate ester. Causality: This neutralizes the extreme polarity, yielding a lipophilic target suitable for normal-phase organic solvents.

  • Column Selection: Utilize a cellulose-based chiral stationary phase (e.g., Chiralcel OD-H). The tris(3,5-dimethylphenylcarbamate) stationary phase provides highly specific hydrogen bonding and

    
     steric interactions with the Cbz-protected APPA[5].
    
  • Chromatographic Conditions: Run an isocratic mobile phase of Hexane / Isopropanol (e.g., 90:10 v/v) at a flow rate of 1.0 mL/min. Set the UV detector to 254 nm to track the Cbz chromophore.

  • Fraction Collection & Deprotection: Collect the separated (1S) and (1R) eluates. Remove the Cbz group using catalytic hydrogenation (H₂ / Pd/C) and hydrolyze the ester using bromotrimethylsilane (TMSBr) to recover the free (1S) and (1R) enantiomers.

  • Data Validation (Optical Rotation): Perform polarimetry on the recovered free acids. The (1S) isomer will exhibit a specific rotation of

    
    , matching the (1S)-(+)-(1-aminopropyl)phosphonic acid profile[3], while the (1R) isomer will register as 
    
    
    
    .

Conclusion

Differentiating the (1S) and (1R) isomers of (1-aminopropyl)phosphonic acid effectively bridges the gap between organic synthesis and analytical physical chemistry. As demonstrated, while traditional LC methods mandate labor-intensive chemical derivatization to conquer the zwitterionic nature of the compound[5], modern mass spectrometric strategies brilliantly exploit that exact polarity. By driving the analyte into tightly bound metal-ligand clusters in the gas phase, analysts can ascertain precise enantiomeric data in a fraction of the time[4]. Careful selection between these pathways is vital for ensuring scalable, cost-effective, and trustworthy drug development and agricultural research.

References

  • Diastereoselective fragmentation of chiral alpha-aminophosphonic acids/metal ion aggregates. Journal of Mass Spectrometry, 41(1): 98-102 (2006). Antonello Filippi, Maurizio Speranza, et al. [4]

  • A Catalyst-Free, Three-Component Decarboxylative Coupling of Amino Acids with Aldehydes and H-Dialkylphosphites for the Synthesis of α-Aminophosphonates. ChemInform Abstract. (Addresses preparative HPLC resolution of N-Cbz-protected aminophosphonates on cellulose-based columns). [5]

  • The Pesticide Manual PDF - Scribd. (Reference detailing the physical properties and isomers of Ampropylfos / racemic 1-aminopropylphosphonic acid). [1][6]

  • Ampropylfos (Ref: PNL 62) - AERU. University of Hertfordshire, Pesticide Properties DataBase. (Detailing the chiral and technical isomer mixture structure of ampropylfos). [2][7]

  • (1S)-(+)-(1-aminopropyl)phosphonic acid. GlobalChemMall Compound Database.[3]

Sources

Comparative

Mass spectrometry analysis of (1S)-(+)-(1-Aminopropyl)phosphonic acid

An In-Depth Comparative Guide to the Mass Spectrometry Analysis of (1S)-(+)-(1-Aminopropyl)phosphonic Acid For researchers, scientists, and professionals in drug development, the accurate and sensitive analysis of aminop...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Mass Spectrometry Analysis of (1S)-(+)-(1-Aminopropyl)phosphonic Acid

For researchers, scientists, and professionals in drug development, the accurate and sensitive analysis of aminophosphonic acids is a critical task. (1S)-(+)-(1-Aminopropyl)phosphonic acid, a chiral building block and a structural analogue to the amino acid alanine, presents unique analytical challenges due to its physicochemical properties. This guide provides a detailed comparison of mass spectrometry-based analytical strategies, offering field-proven insights and actionable protocols to empower your research.

The Analytical Challenge: Understanding the Molecule

(1S)-(+)-(1-Aminopropyl)phosphonic acid is a highly polar, zwitterionic compound at physiological pH. These characteristics—high water solubility, low volatility, and poor retention on conventional reversed-phase liquid chromatography (LC) columns—make it a difficult analyte for standard mass spectrometry (MS) workflows.[1] Furthermore, its poor ionization efficiency in common MS sources necessitates specialized approaches to achieve the sensitivity required for trace-level quantification in complex matrices.

This guide compares two primary workflows for the analysis of (1S)-(+)-(1-Aminopropyl)phosphonic acid:

  • Direct Analysis via LC-MS/MS: A streamlined approach that minimizes sample preparation but requires specialized chromatographic techniques.

  • Analysis following Derivatization: A more involved method that chemically modifies the analyte to enhance its chromatographic behavior and ionization efficiency.

We will delve into the causality behind the experimental choices for each approach, providing self-validating protocols and comparative data to guide your method development.

Comparative Analysis: Direct vs. Derivatization-Based Methods

The choice between direct analysis and derivatization is a critical decision in method development, involving a trade-off between speed and sensitivity.

FeatureDirect LC-MS/MS AnalysisDerivatization-Based LC-MS/MS
Sample Preparation Minimal; often "dilute-and-shoot" or simple filtration.Multi-step; includes reaction, quenching, and potential cleanup.
Chromatography Requires specialized columns (HILIC, Mixed-Mode, or PGC).[1][2]Compatible with standard reversed-phase (C18) columns.
Sensitivity Generally lower due to poor ionization efficiency.[3][4]Significantly higher (10-100x+) due to enhanced ionization.[4]
Selectivity Relies heavily on MS/MS specificity.Enhanced by both chromatography and MS/MS.
Robustness Prone to matrix effects, especially from metal ions.[1][5]Can be less susceptible to certain matrix effects; excess reagent may interfere.[6]
Throughput Potentially higher due to simpler sample preparation.Lower due to additional derivatization steps.
Ideal Application Screening of relatively clean samples with moderate concentration levels.Trace-level quantification in complex matrices (e.g., biological fluids, environmental samples).

Method 1: Direct Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Direct analysis is appealing for its simplicity and speed. However, its success is critically dependent on the chromatographic separation, as the analyte has minimal interaction with traditional C18 stationary phases.

Expertise & Experience: The "Why" Behind the Protocol

The primary hurdle in direct analysis is retaining a small, polar molecule on an LC column long enough for separation and detection.

  • Chromatographic Choice: We opt for a mixed-mode column that combines reversed-phase and weak anion-exchange characteristics.[1] This provides two mechanisms of retention: hydrophobic interactions (albeit weak for our analyte) and electrostatic interactions between the negatively charged phosphonic acid group and the positively charged stationary phase. An alternative is Hydrophilic Interaction Liquid Chromatography (HILIC), which uses a high organic mobile phase to partition the analyte into a water layer on the stationary phase.[2]

  • Mobile Phase Selection: The mobile phase must be compatible with mass spectrometry (i.e., volatile). Ammonium acetate is chosen as a buffer because it provides ionic strength to facilitate the anion-exchange mechanism and is volatile.[1] A gradient from a lower to a higher concentration of the buffer helps to elute the analyte with a good peak shape.

  • Ionization and Detection: Electrospray ionization (ESI) in negative mode is often preferred for underivatized aminophosphonic acids, as the phosphonic acid moiety is readily deprotonated.[7][8] Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is essential for providing the necessary selectivity and sensitivity to detect the analyte in complex samples.[9][10]

Experimental Protocol: Direct LC-MS/MS

1. Sample Preparation:

  • For aqueous samples, add a chelating agent such as ethylenediaminetetraacetic acid (EDTA) to a final concentration of 10-50 mM.[1][5][6] This is a critical step to complex divalent cations (e.g., Ca²⁺, Mg²⁺) that can otherwise chelate with the phosphonic acid group, leading to poor peak shape and signal suppression.[1][5]
  • Vortex the sample and centrifuge to pellet any particulates.
  • Transfer the supernatant to an autosampler vial for analysis.

2. Liquid Chromatography Conditions:

  • LC System: UPLC or HPLC system capable of handling high pressures.
  • Column: Acclaim™ Mixed-Mode WAX-1, 3 µm, 3.0 x 50 mm, or similar.[1]
  • Column Temperature: 30 °C.
  • Mobile Phase A: 50:50 Methanol:Water.
  • Mobile Phase B: 300 mM Ammonium Acetate in 50:50 Methanol:Water.[1]
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 10-50 µL.
  • Gradient:
  • 0.0 min: 40% B
  • 3.0 min: 100% B
  • 8.0 min: 100% B
  • 8.5 min: 40% B
  • 15.0 min: 40% B

3. Mass Spectrometry Conditions:

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer.
  • Ionization Source: Electrospray Ionization (ESI), Negative Mode.
  • Capillary Voltage: 3.0 - 3.5 kV.
  • Source Temperature: 150 °C.
  • Desolvation Temperature: 400-500 °C.
  • Scan Type: Multiple Reaction Monitoring (MRM).
  • Example MRM Transitions: (Note: These must be optimized for the specific instrument. The precursor ion for (1S)-(+)-(1-Aminopropyl)phosphonic acid, C₃H₁₀NO₃P, has a monoisotopic mass of 139.0398 Da. The [M-H]⁻ ion would be at m/z 138.0.)
  • Precursor Ion (Q1): m/z 138.0
  • Product Ion (Q3) 1: m/z 79.0 (PO₃⁻)
  • Product Ion (Q3) 2: m/z 63.0 (PO₂⁻)
Workflow Diagram: Direct Analysis

Direct_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Aqueous Sample Add_EDTA Add EDTA (Chelation) Sample->Add_EDTA Centrifuge Centrifuge Add_EDTA->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LC_MS Mixed-Mode LC-MS/MS (Negative ESI, MRM) Supernatant->LC_MS Inject Data Quantification & Reporting LC_MS->Data

Caption: Workflow for direct LC-MS/MS analysis.

Method 2: Analysis via Derivatization with FMOC-Cl

Derivatization with 9-fluorenylmethylchloroformate (FMOC-Cl) is a robust strategy to overcome the challenges of analyzing aminophosphonic acids.[6][9][11] This approach targets the primary amine group, attaching a large, hydrophobic, and UV-active FMOC moiety.

Expertise & Experience: The "Why" Behind the Protocol
  • Improved Chromatography: The addition of the nonpolar FMOC group dramatically increases the hydrophobicity of the analyte. This allows for excellent retention and separation on standard C18 reversed-phase columns, which are ubiquitous in analytical laboratories.

  • Enhanced Ionization: The FMOC group improves the proton affinity of the molecule, leading to much more efficient ionization in positive mode ESI. This directly translates to a significant increase in sensitivity.[4]

  • Reaction Conditions: The derivatization reaction is performed under alkaline conditions (pH ~9), typically using a borate buffer.[6] This is necessary to ensure the primary amine of the analyte is deprotonated and nucleophilic, allowing it to attack the electrophilic carbonyl carbon of FMOC-Cl.

  • Quenching: After the reaction, the pH is lowered by adding an acid (e.g., formic or phosphoric acid). This stops the reaction and protonates the remaining borate, making the sample compatible with the acidic mobile phases used in reversed-phase chromatography.

Diagram: FMOC-Cl Derivatization Reaction

FMOC_Reaction Reaction under alkaline conditions (Borate Buffer) cluster_reactants Reactants cluster_products Products Analyte (1S)-(+)-(1-Aminopropyl)phosphonic acid (H₂N-R) FMOC FMOC-Cl Derivative FMOC-NH-R (Derivatized Analyte) Analyte->Derivative + FMOC->Derivative HCl HCl Derivative->HCl +

Caption: Derivatization of the analyte with FMOC-Cl.

Experimental Protocol: Derivatization with FMOC-Cl and LC-MS/MS

1. Derivatization Procedure:

  • To 300 µL of sample supernatant (prepared as in the direct method, with EDTA), add 600 µL of borate buffer (e.g., 200 mM, pH 9.0).[6][11]
  • Add 500 µL of freshly prepared FMOC-Cl solution (1.5 mg/mL in acetonitrile).[11]
  • Vortex immediately and incubate at room temperature for at least 30 minutes in the dark.[6][11]
  • Stop the reaction by adding 60 µL of 2% formic acid or 1 M phosphoric acid.[6][11]
  • Vortex and transfer to an autosampler vial for analysis.

2. Liquid Chromatography Conditions:

  • LC System: UPLC or HPLC system.
  • Column: Standard C18 column (e.g., Waters Acquity BEH C18, Agilent Zorbax Eclipse Plus C18), 1.7-3.5 µm particle size.
  • Column Temperature: 40 °C.
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Flow Rate: 0.3-0.5 mL/min.
  • Injection Volume: 5-10 µL.
  • Gradient: A typical gradient would start at low %B (e.g., 10-20%), ramp to high %B (e.g., 95%) over several minutes to elute the derivatized analyte, hold, and then re-equilibrate.

3. Mass Spectrometry Conditions:

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer.
  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.
  • Capillary Voltage: 3.0 - 3.5 kV.
  • Source/Desolvation Temperatures: Typical values for the instrument.
  • Scan Type: Multiple Reaction Monitoring (MRM).
  • Example MRM Transitions: (Note: The FMOC derivative of our analyte has a formula of C₁₈H₂₀NO₅P and a monoisotopic mass of 361.1079 Da. The [M+H]⁺ ion would be at m/z 362.1.)
  • Precursor Ion (Q1): m/z 362.1
  • Product Ion (Q3) 1: m/z 179.1 (Loss of the analyte moiety, leaving the fluorenylmethyloxy group).[11]
  • Product Ion (Q3) 2: m/z 183.1 (Further fragmentation specific to the analyte structure would need to be determined experimentally).
Fragmentation Pathway Diagram

Fragmentation_Pathway cluster_source cluster_collision Precursor [FMOC-Analyte+H]⁺ m/z 362.1 Fragment1 [Fluorenylmethyloxy]⁺ m/z 179.1 Precursor->Fragment1 CID Fragment2 Analyte-specific fragment m/z (TBD) Precursor->Fragment2 CID NeutralLoss1 Neutral Loss (Analyte)

Caption: Potential fragmentation of the FMOC-derivatized analyte.

Conclusion and Recommendations

The choice of analytical method for (1S)-(+)-(1-Aminopropyl)phosphonic acid is dictated by the specific requirements of the study.

  • For high-throughput screening where ultimate sensitivity is not the primary concern and the sample matrix is relatively clean, direct LC-MS/MS analysis offers a rapid and straightforward workflow. The key to success lies in using an appropriate chromatographic column (mixed-mode or HILIC) and mitigating matrix effects with chelating agents like EDTA.

  • For applications requiring low limits of detection and robust quantification in complex biological or environmental matrices, derivatization with FMOC-Cl followed by LC-MS/MS is the superior approach. While the sample preparation is more involved, the significant gains in chromatographic performance and ionization efficiency provide unparalleled sensitivity and reliability.

By understanding the causality behind these experimental strategies and implementing these validated protocols, researchers can confidently develop and execute robust and sensitive methods for the analysis of (1S)-(+)-(1-Aminopropyl)phosphonic acid and other challenging aminophosphonic acids.

References
  • Waters Corporation. (n.d.). Determination of Glyphosate, Aminomethylphosphonic Acid (AMPA), and Glufosinate in Drinking Water Using Direct Analysis by LC-MS/MS. Waters. Retrieved from [Link]

  • Newton, S. Q., et al. (2018). Development of a sensitive direct injection LC-MS/MS method for the detection of glyphosate and aminomethylphosphonic acid (AMPA) in hard waters. PLoS ONE, 13(2), e0191466. Retrieved from [Link]

  • Giorgi, G., et al. (2005). Enantiodiscrimination of chiral alpha-aminophosphonic acids by mass spectrometry. Journal of Mass Spectrometry, 40(7), 933-938. Retrieved from [Link]

  • Kowal, S., & Zgoła-Grześkowiak, A. (2011). Rapid sample clean-up procedure for aminophosphonate determination by LC/MS analysis. Talanta, 85(4), 1931-1936. Retrieved from [Link]

  • Kudzin, Z. H., et al. (2001). Optimized Derivatization Procedure for Characterizing (Aminomethyl)phosphonic Acid Impurities by GC-MS. Phosphorus, Sulfur, and Silicon and the Related Elements, 176(1), 155-174. Retrieved from [Link]

  • Fărczădi, L., et al. (2020). A QUICK, SIMPLE, SENSITIVE AND SELECTIVE LC-MS/MS METHOD USED FOR THE SCREENING OF ETHEPHON, GLYPHOSATE AND AMINOMETHYLPHOSPHONIC ACID FROM WATER AND FOOD SAMPLES. Acta Medica Marisiensis, 66(2), 58-63. Retrieved from [Link]

  • Harvey, D. J., & Horning, M. G. (1978). Derivatization method for the gas chromatographic-mass spectrometric charaterization of aminophosphonic acids. Journal of Chromatography A, 161, 301-312. Retrieved from [Link]

  • Grandue, T. (2020). Direct Liquid Chromatography Tandem Mass Spectrometry Analysis of Glyphosate, AMPA, Glufosinate, and MPPA in Water Without Derivatization. LCGC International, 33(s11), 20-25. Retrieved from [Link]

  • Ehling, S., & Reddy, T. M. (2015). Analysis of Glyphosate and Aminomethylphosphonic Acid in Nutritional Ingredients and Milk by Derivatization with Fluorenylmethyloxycarbonyl Chloride and Liquid Chromatography–Mass Spectrometry. Journal of Agricultural and Food Chemistry, 63(26), 6049-6055. Retrieved from [Link]

  • Ehling, S., & Reddy, T. M. (2015). Analysis of Glyphosate and Aminomethylphosphonic Acid in Nutritional Ingredients and Milk by Derivatization with Fluorenylmethyloxycarbonyl Chloride and Liquid Chromatography/Mass Spectrometry. Request PDF. Retrieved from [Link]

  • Laganà, A., et al. (2002). ESI mass spectrometry applied to enantiodiscrimination of chiral systems. IAEA-INIS. Retrieved from [Link]

  • Hettiarachchi, H., et al. (2023). Advanced Liquid Chromatography with Tandem Mass Spectrometry Method for Quantifying Glyphosate, Glufosinate, and Aminomethylphosphonic Acid Using Pre-Column Derivatization. ACS ES&T Water, 3(6), 1736-1745. Retrieved from [Link]

  • Royer, A., et al. (2013). Determination of Glyphosate and Aminomethylphosphonic Acid Residues in Water by Gas Chromatography with Tandem Mass Spectrometry after Exchange Ion Resin Purification and Derivatization. Application on Vegetable Matrixes. Journal of Chromatography & Separation Techniques, 4(5). Retrieved from [Link]

  • Perez, J., et al. (2023). Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids. Molecules, 28(16), 6109. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry - Examples. UArizona Department of Chemistry and Biochemistry. Retrieved from [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

  • Hammel, E. A., et al. (2021). Improved Analysis of Glyphosate, Aminomethylphosphonic Acid, and Other Highly Polar Pesticides and Metabolites via the QuPPe Method by Employing Ethylenediaminetetraacetic Acid and IC-MS/MS. Journal of Agricultural and Food Chemistry, 69(4), 1339-1348. Retrieved from [Link]

  • Clark, J. (2015). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]

  • Shimadzu. (2018). Glyphosate and Aminomethylphosphonic acid (AMPA) analysis in plants using LC-MS/MS. Shimadzu. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. Retrieved from [Link]

  • Li, Y., et al. (2012). Negative Ion Mass Spectral Fragmentation of N-Alkoxycarbonyl-1-Aminoarylmethyl Phosphonic Monoesters under Electrospray Ionization Conditions. Chinese Journal of Chemistry, 30(5), 1151-1156. Retrieved from [Link]

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Validation

A Comparative Analysis of (1S)-(+)-(1-Aminopropyl)phosphonic Acid and L-Norvaline for Researchers

A Technical Guide for Scientists and Drug Development Professionals In the landscape of enzyme inhibition and modulation of nitrogen metabolism, both (1S)-(+)-(1-Aminopropyl)phosphonic acid and L-norvaline have garnered...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Scientists and Drug Development Professionals

In the landscape of enzyme inhibition and modulation of nitrogen metabolism, both (1S)-(+)-(1-Aminopropyl)phosphonic acid and L-norvaline have garnered significant interest. While both molecules are amino acid analogs, their structural differences give rise to distinct biochemical activities and therapeutic potentials. This guide provides a comprehensive, data-driven comparison of these two compounds to aid researchers in selecting the appropriate tool for their specific experimental needs.

At a Glance: Key Molecular and Physicochemical Properties

A fundamental understanding of the structural and chemical properties of (1S)-(+)-(1-Aminopropyl)phosphonic acid and L-norvaline is crucial for interpreting their biological activities. The primary distinction lies in the acidic functional group: a phosphonic acid in the former and a carboxylic acid in the latter. This seemingly subtle change has profound implications for their acidity, polarity, and three-dimensional structure.

Property(1S)-(+)-(1-Aminopropyl)phosphonic AcidL-NorvalineKey Differences & Implications
Molecular Formula C3H10NO3P[1][2]C5H11NO2Presence of phosphorus in the phosphonic acid analog.
Molecular Weight 139.09 g/mol [1][2]117.15 g/mol The phosphonic acid analog has a higher molecular weight.
Functional Group Phosphonic AcidCarboxylic AcidThe phosphonic acid group is tetrahedral, while the carboxylic acid group is planar. This structural difference can influence binding to enzyme active sites.[3]
Acidity (pKa) pKa1 ~1-2, pKa2 ~5-7 (Estimated for aminophosphonic acids)[4]pKa1 (COOH) ~2.3, pKa2 (NH3+) ~9.8Phosphonic acids are generally more acidic than carboxylic acids, resulting in a different ionization state at physiological pH.[4]
Melting Point 265-269 °C[1][2]~300 °CBoth are solids at room temperature.

Core Mechanisms of Action: A Tale of Two Analogs

While both compounds are analogs of naturally occurring amino acids, their primary mechanisms of action diverge significantly, leading to distinct downstream biological effects.

(1S)-(+)-(1-Aminopropyl)phosphonic Acid: A Transition-State Analog Inhibitor

(1S)-(+)-(1-Aminopropyl)phosphonic acid belongs to the class of aminophosphonates, which are structural bioisosteres of amino acids.[5][6] The core mechanism of action for many aminophosphonates lies in their ability to act as transition-state analog inhibitors of enzymes.[3][7] The tetrahedral geometry of the phosphonic acid moiety mimics the high-energy tetrahedral transition state of peptide bond hydrolysis or other enzymatic reactions involving amino acids.[3][7] This allows them to bind tightly to the active sites of enzymes, such as proteases and ligases, and block their catalytic activity.[3]

G cluster_0 Enzyme Active Site cluster_1 Inhibition Enzyme Target Enzyme (e.g., Protease) APh (1S)-(+)-(1-Aminopropyl)phosphonic acid (Transition-State Analog) APh->Enzyme Competitive Inhibition (Tight Binding) Substrate Natural Substrate (e.g., Peptide) Substrate->Enzyme Normal Binding & Catalysis

Mechanism of (1S)-(+)-(1-Aminopropyl)phosphonic acid.
L-Norvaline: A Multi-faceted Modulator of Arginine Metabolism

L-norvaline, a non-proteinogenic amino acid and an isomer of valine, exerts its primary effects through the inhibition of the enzyme arginase.[8][9] Arginase is a key enzyme in the urea cycle that converts L-arginine to ornithine and urea.[10][11][12] By competitively inhibiting arginase, L-norvaline increases the bioavailability of L-arginine.[8][10][13] This has a significant downstream effect on nitric oxide (NO) production, as L-arginine is the substrate for nitric oxide synthase (NOS).[8][13] Increased L-arginine levels lead to enhanced NO synthesis, which plays a crucial role in vasodilation and blood flow regulation.[8][13]

Beyond arginase inhibition, L-norvaline has been shown to possess other biological activities, including anti-inflammatory properties through the inhibition of S6K1 kinase and potential neuroprotective effects.[14][15]

G L-Arginine L-Arginine Arginase Arginase L-Arginine->Arginase NOS Nitric Oxide Synthase (NOS) L-Arginine->NOS Urea_Ornithine Urea + L-Ornithine Arginase->Urea_Ornithine NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS->NO_Citrulline L-Norvaline L-Norvaline L-Norvaline->Arginase Inhibition

Mechanism of L-norvaline action.

Comparative Experimental Data: Efficacy and Applications

The distinct mechanisms of these two compounds translate into different experimental applications and efficacy profiles.

Application(1S)-(+)-(1-Aminopropyl)phosphonic AcidL-NorvalineSupporting Evidence & Rationale
Enzyme Inhibition Studies Primary Application. Used to probe the active sites of enzymes, particularly proteases, and to develop potent and specific inhibitors.[3][6]Indirect Application. Primarily used to study the effects of arginase inhibition.The tetrahedral phosphonate group of aminophosphonates is an excellent mimic of the transition state of peptide hydrolysis.[3]
Cardiovascular Research Limited direct application.Widespread Application. Used to investigate the role of the L-arginine/NO pathway in vasodilation, blood pressure regulation, and endothelial function.[8][9][10][16]L-norvaline's ability to increase NO production makes it a valuable tool in this field.[8][10]
Neuroscience Research Potential applications as inhibitors of enzymes involved in neuropeptide metabolism.Emerging Application. Investigated for its neuroprotective effects, potentially through modulation of NO signaling and anti-inflammatory pathways.[14][15][17]Studies have shown L-norvaline can reduce β-amyloid plaques and neuroinflammation in models of Alzheimer's disease.[8][17]
Metabolic Studies Can be used to study enzymes involved in amino acid metabolism.Primary Application. A key tool for studying the urea cycle and the metabolic fate of L-arginine.[18]L-norvaline directly inhibits a central enzyme of the urea cycle.[18]

Experimental Protocols: A Guide to Practical Application

To facilitate the use of these compounds in a research setting, here are outlined experimental protocols for assessing their primary biological activities.

Protocol 1: In Vitro Arginase Inhibition Assay

This protocol is designed to determine the inhibitory potential of a compound, such as L-norvaline, on arginase activity.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against arginase.

Materials:

  • Purified Arginase I

  • L-arginine (substrate)

  • Urea Assay Kit (colorimetric)

  • Test compound (e.g., L-norvaline)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents: Dissolve the test compound in a suitable solvent (e.g., water or DMSO). Prepare a series of dilutions of the test compound. Prepare a solution of L-arginine in assay buffer.

  • Enzyme Reaction: In a 96-well plate, add the assay buffer, the test compound dilutions, and the purified arginase enzyme. Incubate for a pre-determined time (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the L-arginine solution to each well to start the enzymatic reaction.

  • Incubate: Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).

  • Stop Reaction: Stop the reaction according to the urea assay kit instructions.

  • Measure Urea Production: Measure the amount of urea produced using a colorimetric urea assay kit and a microplate reader.

  • Data Analysis: Plot the percentage of arginase activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

G A Prepare Reagents (Test Compound, L-arginine) B Pre-incubate Enzyme with Test Compound A->B C Initiate Reaction with L-arginine B->C D Incubate at 37°C C->D E Stop Reaction D->E F Measure Urea Production (Colorimetric Assay) E->F G Calculate IC50 F->G

Workflow for in vitro arginase inhibition assay.
Protocol 2: Nitric Oxide Synthase Activity Assay

This protocol can be used to indirectly assess the effect of compounds like L-norvaline on NO production by measuring the activity of NOS.

Objective: To determine the effect of a test compound on NOS activity in cell lysates or purified enzyme preparations.

Materials:

  • Nitric Oxide Synthase (inducible or constitutive)

  • L-arginine (substrate)

  • NADPH

  • Tetrahydrobiopterin (BH4)

  • Griess Reagent (for nitrite determination)

  • Test compound (e.g., L-norvaline)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents: Prepare solutions of the test compound, L-arginine, NADPH, and BH4 in the assay buffer.

  • Reaction Setup: In a 96-well plate, combine the assay buffer, NOS enzyme, NADPH, and BH4. Add the test compound at various concentrations.

  • Initiate Reaction: Add L-arginine to each well to start the reaction.

  • Incubate: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Measure Nitrite: Add Griess reagent to each well. This reagent reacts with nitrite, a stable breakdown product of NO, to produce a colored compound.

  • Read Absorbance: Measure the absorbance at the appropriate wavelength (typically 540 nm) using a microplate reader.

  • Data Analysis: Construct a standard curve using known concentrations of sodium nitrite. Calculate the amount of nitrite produced in each sample and determine the effect of the test compound on NOS activity.

G A Prepare Reagents (Test Compound, L-arginine, Cofactors) B Combine Enzyme, Cofactors, and Test Compound A->B C Initiate Reaction with L-arginine B->C D Incubate at 37°C C->D E Add Griess Reagent D->E F Measure Absorbance (Nitrite Concentration) E->F G Determine Effect on NOS Activity F->G

Workflow for nitric oxide synthase activity assay.

Conclusion: Selecting the Right Tool for the Job

The choice between (1S)-(+)-(1-Aminopropyl)phosphonic acid and L-norvaline ultimately depends on the specific research question.

  • For researchers focused on the direct inhibition of peptidases and other enzymes that process amino acids, (1S)-(+)-(1-Aminopropyl)phosphonic acid and other aminophosphonates are the more appropriate tools due to their function as transition-state analog inhibitors.

  • For those investigating the L-arginine/nitric oxide pathway, urea cycle metabolism, and their roles in cardiovascular and neurological health, L-norvaline is the superior choice due to its well-characterized role as an arginase inhibitor.

By understanding the distinct molecular mechanisms and leveraging the appropriate experimental protocols, researchers can effectively utilize these powerful chemical probes to advance our understanding of fundamental biological processes and explore new therapeutic avenues.

References

  • LifeTein. (2025, May 29). Unusual Amino Acids: Norvaline. LifeTein Peptide Blog. [Link]

  • Polis, B., et al. (2018). L-norvaline reverses cognitive decline and synaptic loss in a murine model of Alzheimer's disease. bioRxiv. [Link]

  • Polis, B., & Samson, A. O. (2020). L-Norvaline, a new therapeutic agent against Alzheimer's disease. Neural Regeneration Research, 15(10), 1774–1783. [Link]

  • Pokrovskiy, M. V., et al. (2011). Arginase Inhibitor in the Pharmacological Correction of Endothelial Dysfunction. Experimental and Clinical Pharmacology, 74(2), 29-31. [Link]

  • Biocompare. Arginase Assay Kits. [Link]

  • BPS Bioscience. ARG1 Inhibitor Screening Assay Kit. [Link]

  • Polis, B., et al. (2018). L-Norvaline, a New Therapeutic Agent against Alzheimer's disease. bioRxiv. [Link]

  • Exercise Physiology. (2019, March 10). L-Norvaline Functions and Catabolism [Video]. YouTube. [Link]

  • BioAssay Systems. Arginase Inhibitor Screening Services. [Link]

  • Caring Sunshine. Ingredient: L-norvaline. [Link]

  • Xu, B., et al. (2017). One-pot Synthesis of α-Aminophosphonates via Cascade Sequence of Allylamine Isomerization/Hydrophosphonylation. Organic & Biomolecular Chemistry, 15(40), 8546-8550. [Link]

  • Gilinsky, M. A., et al. (2020). Norvaline Reduces Blood Pressure and Induces Diuresis in Rats with Inherited Stress-Induced Arterial Hypertension. Molecules, 25(21), 5032. [Link]

  • Saheki, T., et al. (1979). Regulation of urea synthesis in rat liver. Inhibition of urea synthesis by L-norvaline. The Journal of Biochemistry, 86(3), 745–750. [Link]

  • Charles, I. G., et al. (1995). Inhibition of nitric oxide synthase by antisense techniques: investigations of the roles of NO produced by murine macrophages. British Journal of Pharmacology, 116(8), 3225–3228. [Link]

  • Di Mola, A., et al. (2023). Synthesis of Arginase Inhibitors: An Overview. Molecules, 28(2), 834. [Link]

  • Feletou, M., & Vanhoutte, P. M. (2009). Nitric oxide inhibition strategies. Expert Opinion on Investigational Drugs, 18(12), 1803-1815. [Link]

  • van den Tweel, E. R., et al. (2018). Nitric Oxide Synthase Inhibition as a Neuroprotective Strategy Following Hypoxic–Ischemic Encephalopathy: Evidence From Animal Studies. Frontiers in Neurology, 9, 243. [Link]

  • Ordóñez, M., et al. (2020). Synthesis of α-Aminophosphonic Acid Derivatives Through the Addition of O- and S-Nucleophiles to 2H-Azirines and Their Antiproliferative Effect on A549 Human Lung Adenocarcinoma Cells. Molecules, 25(14), 3299. [Link]

  • Wojtowicz, D., et al. (2022). Novel Treatment Strategy for Patients With Urea Cycle Disorders: Pharmacological Chaperones Enhance Enzyme Stability and Activity in Patient-Derived Liver Disease Models. Hepatology Communications, 6(8), 2098-2113. [Link]

  • Willmot, M., et al. (2005). Nitric oxide synthase inhibitors in experimental ischemic stroke and their effects on infarct size and cerebral blood flow: a systematic review. Journal of Cerebral Blood Flow and Metabolism, 25(8), 945-955. [Link]

  • Chongqing Chemdad Co., Ltd. (1S)-(+)-(1-AMINOPROPYL)PHOSPHONIC ACID. [Link]

  • Montchamp, J. L. (2014). Phosphonic acid: preparation and applications. Accounts of Chemical Research, 47(3), 713-724. [Link]

  • Ordóñez, M., & Cativiela, C. (2017). Stereoselective Synthesis of α-Aminophosphonic Acids through Pudovik and Kabachnik-Fields Reaction. IntechOpen. [Link]

  • CAS. Phosphonic acid, [(1S)-1-aminopropyl]-. [Link]

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  • Gruic, A., et al. (2023). Impact of non-proteinogenic amino acid norvaline and proteinogenic valine misincorporation on a secondary structure of a model peptide. Journal of Molecular Graphics and Modelling, 123, 108528. [Link]

  • Berlicki, Ł., et al. (2019). Phosphonic Acid Analogues of Phenylglycine as Inhibitors of Aminopeptidases: Comparison of Porcine Aminopeptidase N, Bovine Leucine Aminopeptidase, Tomato Acidic Leucine Aminopeptidase and Aminopeptidase from Barley Seeds. Molecules, 24(18), 3350. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of (1S)-(+)-(1-Aminopropyl)phosphonic Acid

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of (1S)-(+)-(1-Aminopropyl)phosphonic acid (CAS No. 98048-99-8).

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of (1S)-(+)-(1-Aminopropyl)phosphonic acid (CAS No. 98048-99-8). As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. This document moves beyond mere procedural lists to explain the causality behind each recommendation, ensuring a self-validating system of laboratory safety.

Essential Safety & Hazard Profile

(1S)-(+)-(1-Aminopropyl)phosphonic acid is an aminophosphonic acid derivative, a class of compounds that are structural bioisosteres of amino acids with a wide range of biological properties.[1] Understanding its specific hazard profile is the foundation for its safe handling and disposal. The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[2][3]

Table 1: Chemical and Safety Identifiers for (1S)-(+)-(1-Aminopropyl)phosphonic acid

PropertyValueSource(s)
CAS Registry Number® 98048-99-8[2][4]
Molecular Formula C3H10NO3P[2][4]
Molecular Weight 139.09 g/mol [2][4]
Appearance White crystalline powder[3]
Melting Point 265-269 °C (lit.)[2][3]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[2]
Precautionary Statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P501[2][5]

Given its characteristics, all handling should be performed in a well-ventilated area, preferably a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat.[2][6]

Core Disposal Protocol: Professional Hazardous Waste Management

The universally recommended and only compliant method for the disposal of (1S)-(+)-(1-Aminopropyl)phosphonic acid is through a licensed and qualified hazardous waste disposal company.[6] This approach is critical because it guarantees adherence to complex local, regional, and national regulations, such as those established by the Resource Conservation and Recovery Act (RCRA) in the United States.[7][8] Attempting to treat or dispose of this chemical waste without validated institutional protocols is dangerous and may lead to hazardous reactions or regulatory violations.[6]

Step-by-Step Waste Preparation for Professional Disposal
  • Containment:

    • Collect all waste containing (1S)-(+)-(1-Aminopropyl)phosphonic acid (including contaminated solids like gloves or paper towels) in a designated, robust, and compatible waste container.[6][8]

    • Ensure the container is made of a material compatible with the chemical; avoid metals for acidic compounds.[8][9]

    • Keep the container securely closed at all times, except when adding waste, to prevent the release of dust or vapors.[8]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "(1S)-(+)-(1-Aminopropyl)phosphonic acid".[6]

    • List all contents, including any solvents or other chemicals present in the waste mixture.

    • Use your institution's specific hazardous waste tags, filling them out completely and accurately.[8]

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area.

    • This area must be secure, well-ventilated, and segregated from incompatible materials, particularly strong oxidizing agents or bases.[6][10]

    • The container must remain at or near the point of generation and under the control of the laboratory personnel who generated it.[8]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[6]

    • Provide them with the complete and accurate information from your waste container label.

Understanding Final Disposition Methods

While your direct responsibility ends with the safe hand-off to a waste management professional, understanding the ultimate fate of the chemical provides critical context for why these procedures are so important. Organophosphorus compounds like this are typically managed through high-temperature incineration or secure landfilling.

  • High-Temperature Incineration: This is a common and effective method for destroying organic pesticides and other organophosphorus compounds.[11] The process is designed to achieve greater than 99.99% degradation of the active ingredient.[11] However, the off-gases from incineration, which can include phosphorus oxides (P2O5) and nitrogen oxides (NOx), require extensive scrubbing and treatment to prevent environmental pollution.[10][11][12]

  • Hazardous Waste Landfill: For solid waste or residues that cannot be incinerated, disposal occurs in a specially engineered hazardous waste landfill.[7][13] These landfills are constructed with stringent design standards, including double liners, leachate collection and removal systems, and leak detection systems to protect groundwater and the surrounding environment.[14][15] Non-liquid hazardous waste is deposited and covered, and the site is monitored long-term.[13][14]

Immediate Action Protocol: Spill Management

In the event of a spill, immediate and correct action is necessary to mitigate risks. The response protocol depends on the scale of the spill.

Workflow for Waste Handling and Spill Response

cluster_waste Routine Waste Generation cluster_spill Accidental Spill Event waste_gen Waste Generated contain 1. Contain in a compatible, sealed container waste_gen->contain label_waste 2. Label with 'Hazardous Waste' and full chemical name contain->label_waste store 3. Store in designated satellite accumulation area label_waste->store contact_ehs 4. Contact EHS for pickup store->contact_ehs spill Spill Occurs decision Large or Small Spill? spill->decision evac_small Evacuate immediate area & ensure ventilation decision->evac_small Small evac_large IMMEDIATELY EVACUATE THE ENTIRE AREA decision->evac_large Large neutralize Cautiously neutralize with sodium bicarbonate evac_small->neutralize absorb Absorb with inert material (e.g., sand, vermiculite) neutralize->absorb collect_small Collect residue into a hazardous waste container absorb->collect_small collect_small->label_waste contact_emergency Contact institution's Emergency Response / EHS evac_large->contact_emergency

Caption: Decision workflow for routine disposal and emergency spill response.

Protocol for Small Spills:
  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure there is adequate ventilation, preferably within a fume hood.[6]

  • Wear Full PPE: Don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. A face shield is also recommended.[16][17]

  • Neutralize: Cautiously neutralize the spilled solid with a suitable basic substance like sodium bicarbonate or soda ash.[6] Apply the neutralizing agent slowly from the perimeter of the spill inwards.

  • Absorb: Once neutralized, absorb the residue with an inert material such as sand, vermiculite, or a commercial chemical absorbent.[6]

  • Collect and Dispose: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[6][16] Seal, label, and manage this container as described in the Core Disposal Protocol (Section 2).

Protocol for Large Spills:

In the case of a large spill, do not attempt to clean it up yourself. Your personal safety is the priority.

  • Evacuate: Evacuate the entire laboratory or affected area immediately.

  • Alert Others: Inform personnel in adjacent areas and activate any emergency alarms.

  • Contact Emergency Response: From a safe location, contact your institution's emergency response team and EHS department immediately.[6] Provide them with the name of the chemical, the estimated quantity spilled, and the precise location.

By adhering to these scientifically-grounded and regulation-compliant procedures, you contribute to a safe research environment and ensure the responsible management of chemical waste.

References

  • Numerical Simulation of Thermal Destruction and Pollutant Formation in Organophosphorus Compounds Incineration. (n.d.). SlideShare.
  • Glaude, P. A., Melius, C., Pitz, W. J., & Westbrook, C. K. (n.d.). Detailed Chemical Kinetic Reaction Mechanisms for Incineration of Organophosphorus and Fluoro. UNT Digital Library.
  • Navigating the Safe Disposal of Phosphonous Acid: A Procedural Guide. (n.d.). Benchchem.
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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
(1S)-(+)-(1-Aminopropyl)phosphonic acid
Reactant of Route 2
(1S)-(+)-(1-Aminopropyl)phosphonic acid
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